Prednisolone-d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(9S,10R,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14?,15-,16?,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
Clave InChI |
OIGNJSKKLXVSLS-QZVMBZKASA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Prednisolone-d8: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Prednisolone-d8, a deuterated isotopologue of the synthetic corticosteroid, Prednisolone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
Introduction
This compound is the deuterium-labeled form of Prednisolone, a potent glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] The parent compound, Prednisolone, is used in the treatment of a wide array of conditions, including autoimmune diseases, inflammatory disorders, and certain types of cancer.[2][3] The incorporation of deuterium (B1214612) atoms into the Prednisolone structure does not alter its fundamental chemical properties, making it an ideal internal standard for quantitative analysis.[] this compound is primarily utilized as a tracer and an internal standard in analytical techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]
Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for its application in analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀D₈O₅ | [5][6][7] |
| Molecular Weight | 368.49 g/mol | [5][6] |
| Monoisotopic Mass | 368.2439 Da | [5] |
| Appearance | White to Off-White Solid | [8] |
| Purity | >95% (HPLC) or >98% | [5][7] |
| Storage Temperature | 2-8°C | [8][9] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Very slightly soluble in water. | [9] |
| Unlabeled CAS Number | 50-24-8 | [5][10] |
Chemical Structure
This compound is a synthetic pregnane (B1235032) corticosteroid that is structurally identical to Prednisolone, with the exception of eight hydrogen atoms being replaced by deuterium atoms. The IUPAC name for Prednisolone is (11β)-11,17,21-trihydroxypregna-1,4-diene-3,20-dione.[11][12] The deuteration in this compound is typically at specific positions on the steroid nucleus to ensure stability and prevent exchange with hydrogen atoms in protic solvents.
The chemical structure of Prednisolone consists of a four-ring steroid nucleus. The anti-inflammatory activity of Prednisolone is about four times that of hydrocortisone, with less salt and water retention.[1]
Mechanism of Action of Prednisolone
As a glucocorticoid, the biological activity of this compound is mediated through the same mechanism as its non-deuterated counterpart. The lipophilic nature of Prednisolone allows it to readily pass through the cell membrane.[2] In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a complex with chaperone proteins.[2] Upon binding, the chaperone proteins dissociate, and the activated Prednisolone-GR complex translocates to the nucleus.[2] This process occurs within approximately 20 minutes of ligand binding.[2]
Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which can either activate or repress gene transcription.[2] This modulation of gene expression leads to the synthesis of anti-inflammatory proteins, such as lipocortin-1, and the suppression of pro-inflammatory signaling molecules.[13] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[13] Prednisolone also provides negative feedback to the hypothalamic-pituitary-adrenal (HPA) axis, reducing the natural production of cortisol.[13]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantification of Prednisolone in biological matrices.[1] Its use improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[]
General Protocol for Quantification of Prednisolone in Serum using LC-MS/MS:
-
Sample Preparation:
-
A known concentration of this compound (internal standard) is added to a serum sample.
-
Proteins in the serum are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant containing Prednisolone and this compound is collected.
-
The supernatant is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic separation is typically achieved using a C18 column.[14]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Prednisolone and this compound.[14]
-
-
Data Analysis:
-
The peak areas for both Prednisolone and this compound are measured.
-
A calibration curve is generated by analyzing standards with known concentrations of Prednisolone and a constant concentration of this compound.
-
The concentration of Prednisolone in the unknown sample is determined by comparing the ratio of the peak area of Prednisolone to the peak area of this compound against the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its chemical and physical properties, being nearly identical to the parent drug, allow for its use as a highly reliable internal standard in sensitive analytical methods. A thorough understanding of its structure and the mechanism of action of Prednisolone is crucial for its effective application in pharmacokinetic and pharmacodynamic studies. The detailed experimental protocols and methodologies outlined in this guide provide a framework for the accurate quantification of Prednisolone in various biological samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prednisolone - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 5. This compound (Major) | LGC Standards [lgcstandards.com]
- 6. This compound | CAS No- NA | Simson Pharma Limited [br.simsonpharma.com]
- 7. BioOrganics [bioorganics.biz]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 14. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism and Application of Prednisolone-d8 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of prednisolone-d8 (B15144972) as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the fundamental principles that make stable isotope-labeled standards, such as this compound, the gold standard for achieving accurate and precise quantification of prednisolone (B192156) and related corticosteroids in complex biological matrices.[1][2] This document will also present detailed experimental protocols and data to serve as a practical resource for laboratory professionals.
The Core Principle: Mechanism of Action
In LC-MS/MS-based quantification, variability can be introduced at multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Factors such as matrix effects (ion suppression or enhancement), extraction inefficiencies, and instrument drift can all compromise the accuracy and reproducibility of the results.[3]
An internal standard (IS) is a compound added in a known quantity to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ideal IS mimics the physicochemical behavior of the analyte of interest throughout the entire analytical procedure. By monitoring the ratio of the analyte's signal to the IS's signal, variations introduced during the workflow can be effectively normalized.[3]
This compound is a stable isotope-labeled (SIL) internal standard for prednisolone. It is structurally identical to prednisolone, with the exception that eight hydrogen atoms have been replaced by their stable isotope, deuterium.[4] This subtle change in mass has profound implications for its function as an internal standard:
-
Co-elution: Due to its near-identical chemical structure, this compound exhibits chromatographic behavior that is virtually indistinguishable from that of native prednisolone.[2][5] This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same point in time during chromatographic separation.[1][2]
-
Similar Ionization Efficiency: this compound and prednisolone have the same ionization efficiency in the mass spectrometer's ion source.[3] This means that any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both compounds to the same degree.
-
Mass Differentiation: Despite their chemical similarities, the mass difference between prednisolone and this compound allows them to be distinguished by the mass spectrometer.[3] This enables the simultaneous monitoring of both the analyte and the internal standard.
By calculating the ratio of the peak area of prednisolone to the peak area of this compound, the variability introduced during the analytical process is canceled out, leading to a more accurate and precise quantification of the analyte.
Experimental Workflow and Protocols
The following sections detail a typical experimental workflow for the quantification of prednisolone in a biological matrix, such as plasma or urine, using this compound as an internal standard.
A robust sample preparation protocol is essential to remove interfering substances from the biological matrix and to concentrate the analyte.[1] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Example Protocol: Solid-Phase Extraction (SPE)
-
Spiking: To 500 µL of the biological sample (e.g., plasma), add a known amount of this compound working solution.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the prednisolone and this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
The goal of the chromatographic separation is to resolve prednisolone and this compound from other matrix components to minimize interferences.
| Parameter | Typical Value |
| Column | C18 or similar reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid[1] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is used.[1] |
| Flow Rate | 0.3-0.5 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5-10 µL[1] |
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.[1]
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[1] |
| MRM Transitions | See table below |
MRM Transitions for Prednisolone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Prednisolone | 361.2 | 343.0 | Quantifier[5] |
| Prednisolone | 361.2 | 146.9 | Qualifier[5] |
| This compound | 367.2 | 349.0 | Quantifier[5] |
| This compound | 367.2 | 149.9 | Qualifier[5] |
Note: The quantifier transition is used for calculating the concentration, while the qualifier transition is used for confirmation of the analyte's identity.
Data Presentation and Interpretation
The data from the LC-MS/MS analysis is processed to obtain the peak areas for both prednisolone and this compound. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators. The concentration of prednisolone in the unknown samples is then determined from this calibration curve.
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of prednisolone in complex biological matrices. Its mechanism of action relies on its ability to mimic the behavior of the analyte throughout the analytical process, thereby correcting for a wide range of potential errors. The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern bioanalytical chemistry, enabling the generation of highly accurate, precise, and reliable data in research, clinical, and drug development settings.
References
An In-depth Technical Guide to the Isotopic Labeling of Prednisolone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Prednisolone-d8, a deuterated analog of the synthetic corticosteroid Prednisolone (B192156). This isotopically labeled version serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Its use allows for precise quantification of Prednisolone in complex biological matrices by correcting for variations during sample preparation and analysis.
Introduction to this compound
This compound is a stable isotope-labeled form of Prednisolone where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. The specific labeling pattern, as identified in chemical databases, is 2,4,6,6,8,9,12,12-octadeuterio-prednisolone.[1] This extensive labeling results in a significant mass shift from the parent molecule, which is ideal for mass spectrometry-based detection, minimizing isobaric interference.
The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of Prednisolone.[2][3] By adding a known amount of this compound to a biological sample, the concentration of endogenous or administered Prednisolone can be accurately determined.
Synthesis of this compound
Proposed Synthetic Workflow:
The synthesis would likely start from a suitable prednisolone precursor and involve a series of carefully controlled reactions to introduce deuterium at the desired enolizable and reducible positions.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical):
The following is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
Protection: The hydroxyl groups of the starting material (e.g., Prednisolone) would first be protected to prevent unwanted side reactions. This could be achieved by acetylation or by forming silyl ethers.
-
Hydrogen-Deuterium Exchange: The protected steroid would then be subjected to base-catalyzed hydrogen-deuterium exchange. This is typically performed in a deuterated solvent such as methanol-d4 (B120146) (MeOD) with a base like sodium deuteroxide (NaOD). This step would facilitate the exchange of the enolizable protons at positions 2, 4, and 6.
-
Deuterium Reduction: To introduce deuterium at the non-enolizable positions (8, 9, and 12), a catalytic reduction using deuterium gas (D2) would be necessary. This could potentially be achieved using a homogeneous catalyst like Wilkinson's catalyst (RhCl(PPh3)3). The exact precursor and reaction conditions would be critical to ensure stereoselectivity.
-
Deprotection: Following the deuteration steps, the protecting groups would be removed under appropriate conditions to yield the final this compound.
-
Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.
Analytical Characterization
Mass Spectrometry
Mass spectrometry is the primary technique for the characterization and quantification of this compound. The incorporation of eight deuterium atoms results in a nominal mass increase of 8 Da compared to unlabeled Prednisolone.
Table 1: Mass Spectrometry Data for Prednisolone and this compound
| Compound | Molecular Formula | Exact Mass (Da) | Precursor Ion (m/z) [M+H]+ | Product Ions (m/z) |
| Prednisolone | C21H28O5 | 360.1937 | 361.2 | Not applicable |
| This compound | C21H20D8O5 | 368.2439 | 369.2 | 351.2 |
Data sourced from PubChem and a study on prednisolone metabolites.[1][3]
A study utilizing this compound as an internal standard reported monitoring the following mass transitions: m/z 369 -> 351 in positive ion mode and m/z 413 -> 337 in negative ion mode (as the formate (B1220265) adduct).[3]
Analytical Workflow using LC-MS/MS:
Caption: General workflow for the analysis of Prednisolone using this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectral Changes in this compound:
-
¹H NMR: The signals corresponding to the protons at positions 2, 4, 6, 8, 9, and 12 would be absent in the ¹H NMR spectrum of this compound. The multiplicity of adjacent proton signals would also be affected due to the absence of coupling to the deuterons.
-
¹³C NMR: The carbon signals for C2, C4, C6, C8, C9, and C12 would exhibit characteristic triplet patterns due to coupling with the attached deuterium atoms (spin I=1). These signals would also be shifted slightly upfield.
Table 2: ¹H and ¹³C NMR Chemical Shifts for Unlabeled Prednisolone
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 6.01 | 127.5 |
| 2 | 7.29 | 155.8 |
| 3 | - | 186.5 |
| 4 | 6.23 | 129.9 |
| 5 | - | 168.7 |
| 6 | 2.45, 2.60 | 32.2 |
| 7 | 1.55, 2.25 | 32.0 |
| 8 | 2.35 | 34.0 |
| 9 | 1.50 | 50.1 |
| 10 | - | 43.1 |
| 11 | 4.52 | 69.9 |
| 12 | 1.80, 2.10 | 47.9 |
| 13 | - | 49.2 |
| 14 | 1.25 | 56.9 |
| 15 | 1.65, 2.05 | 24.3 |
| 16 | 1.95, 2.30 | 34.9 |
| 17 | - | 90.1 |
| 18 | 0.92 | 16.8 |
| 19 | 1.42 | 21.1 |
| 20 | - | 209.8 |
| 21 | 4.25, 4.75 | 68.1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from publicly available spectral databases for unlabeled Prednisolone.[4][5]
Conclusion
This compound is an essential tool for the accurate quantification of Prednisolone in various research and clinical settings. Understanding its synthesis, even at a theoretical level, and its analytical characterization by mass spectrometry and NMR spectroscopy is crucial for its effective application. While detailed synthetic protocols and experimental NMR data for this specific isotopologue are not widely published, the information provided in this guide offers a solid foundation for researchers, scientists, and drug development professionals working with this important labeled compound.
References
- 1. This compound | C21H28O5 | CID 162641811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. DSpace [repositori.upf.edu]
- 4. Prednisolone(50-24-8) 1H NMR spectrum [chemicalbook.com]
- 5. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Landscape of Prednisolone-d8: A Technical Guide to Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalytical and pharmaceutical research, the isotopic purity and enrichment of deuterated standards are paramount for accurate quantification and metabolic studies. Prednisolone-d8, a deuterated analog of the synthetic corticosteroid Prednisolone, serves as a critical internal standard in mass spectrometry-based bioanalysis. Its efficacy is directly tied to its isotopic composition. This technical guide delves into the core principles of isotopic purity and enrichment of this compound, providing detailed methodologies for its characterization and a framework for its synthesis and quality control.
Understanding Isotopic Purity and Enrichment
Isotopic Purity refers to the percentage of a compound that contains the specified number of deuterium (B1214612) atoms. For this compound, this is the proportion of molecules that are fully deuterated with eight deuterium atoms. However, the synthesis of deuterated compounds is rarely perfect, leading to a distribution of isotopologues—molecules with fewer than the desired number of deuterium atoms (d0 to d7).
Isotopic Enrichment is the percentage of a specific atomic position that is occupied by a deuterium atom instead of a hydrogen atom. High isotopic enrichment at the labeled positions is crucial to minimize crosstalk with the non-labeled analyte and ensure a distinct mass shift for accurate quantification.
Quantitative Analysis of this compound Isotopic Distribution
The isotopic distribution of a this compound standard is a critical quality attribute. While a specific certificate of analysis for this compound is proprietary to manufacturers, the following table represents typical data for a closely related deuterated steroid, Prednisone-d8, which illustrates the expected isotopic distribution. This data is essential for correcting for the contribution of the internal standard to the analyte signal.
| Isotopologue | Relative Abundance (%) |
| d5 | < 0.5% |
| d6 | 0.31%[1] |
| d7 | 8.70%[1] |
| d8 | 90.98% [1] |
| Total Isotopic Enrichment | ≥98% [1] |
Note: This data is representative and based on a certificate of analysis for Prednisone-d8. Actual values for this compound may vary between batches and manufacturers.
Experimental Protocols for Characterization
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry is the gold standard for determining the isotopic distribution of deuterated compounds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 350-400.
-
Resolution: >10,000.
-
Acquisition Mode: Full scan.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the monoisotopic peak for the unlabeled Prednisolone (d0) and the corresponding peaks for each isotopologue (d1 through d8).
-
Calculate the relative abundance of each isotopologue by integrating the area under each peak.
-
The isotopic purity is the relative abundance of the d8 isotopologue.
-
NMR Spectroscopy for Positional Purity and Enrichment
¹H and ²H NMR spectroscopy are powerful tools to confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6) to a concentration of 5-10 mg/mL.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the expected positions of deuteration confirms the labeling sites.
-
Integration of the residual proton signals at these positions relative to a non-deuterated signal (e.g., from a methyl group) can provide an estimate of the isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum confirms the presence of deuterium at specific chemical shifts, corresponding to the labeled positions.
-
Quantitative ²H NMR can be used to determine the relative abundance of deuterium at each labeled site.
-
Synthesis and Quality Control Workflow
The production of high-purity this compound involves a multi-step process that requires careful control over the deuteration reaction and rigorous purification and analysis.
Caption: A generalized workflow for the synthesis and quality control of this compound.
Logical Relationship for Quantification using a Deuterated Internal Standard
The fundamental principle behind the use of a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.
References
Navigating the Shelf Life of Deuterated Prednisolone: A Technical Guide to Long-Term Stock Solution Stability
For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This in-depth technical guide addresses the critical aspects of the long-term stability of Prednisolone-d8 stock solutions, offering insights into optimal storage conditions, experimental protocols for stability assessment, and potential degradation pathways. While specific long-term stability data for this compound is not extensively published, this guide leverages available data on Prednisolone and general principles for handling deuterated compounds to provide a robust framework for ensuring the accuracy and reliability of research outcomes.
Deuterated standards, such as this compound, are essential internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their chemical behavior closely mimics the analyte of interest, allowing for accurate correction of matrix effects and instrumental variability. The stability of these standards is a critical factor, as any degradation can lead to inaccurate quantification and compromise the validity of study results.
Recommended Storage and Handling
The chemical stability of this compound is expected to be very similar to that of non-deuterated Prednisolone, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter the core chemical properties under typical storage conditions. However, a key consideration for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity of the standard. This is particularly relevant in protic solvents and under acidic or basic conditions.
Based on general best practices for deuterated standards and available information for corticosteroids, the following storage conditions are recommended for this compound stock solutions:
-
Solvent Selection: High-purity aprotic solvents such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), or ethyl acetate (B1210297) are preferable for long-term storage to minimize the risk of H/D exchange. If protic solvents like methanol (B129727) or ethanol (B145695) are necessary for solubility or analytical reasons, storage at lower temperatures and for shorter durations is advised. The use of aqueous solutions for long-term storage is not recommended.
-
Temperature: Stock solutions should be stored at low temperatures, ideally at -20°C or colder, in a calibrated freezer. This minimizes the rate of potential chemical degradation.
-
Light and Air: Prednisolone is known to be sensitive to light. Therefore, stock solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation. It is also advisable to purge the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Container: Use high-quality, tightly sealed vials to prevent solvent evaporation, which would alter the concentration of the standard over time.
Quantitative Stability Data for Prednisolone Formulations
While specific quantitative long-term stability data for this compound stock solutions in common organic solvents is limited in publicly available literature, studies on Prednisolone in various pharmaceutical formulations provide valuable insights into its stability under defined conditions. This data can serve as a conservative proxy for the stability of this compound.
| Formulation/Vehicle | Active Ingredient | Concentration | Storage Conditions | Duration | Stability Outcome | Reference |
| Oral Suspension in Syrspend® SF PH4 | Prednisone | 5 mg/mL | Room temperature, protected from light | 60 days | Concentrations remained within ±5% of the initial value. No degradation products were detected. | [1] |
| Semi-solid Vehicles (Almond Oil, Beeswax) | Prednisolone | Not specified | 37°C | 28 days | High stability observed. | |
| Semi-solid Vehicles (Cremophor RH 40, Lanette N) | Prednisolone | Not specified | 37°C | 28 days | Affected the stability of Prednisolone. | |
| Semi-solid Vehicle (Bentonite) | Prednisolone | Not specified | 37°C | 28 days | Caused considerable degradation. |
Experimental Protocol for Stability Assessment
A robust stability-indicating analytical method is crucial for evaluating the long-term stability of this compound stock solutions. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the most common and reliable technique.
Objective: To determine the concentration of this compound in a stock solution over time under specified storage conditions and to detect any potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV or MS detector
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Preparation of Initial Stock Solution (t=0):
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
-
Analyze the working standards using the validated HPLC method to establish the initial concentration and purity profile at time zero.
-
-
Storage of Stability Samples:
-
Aliquot the stock solution into multiple amber vials, seal them tightly, and store them under the desired long-term storage conditions (e.g., -20°C).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24 months), retrieve a vial from storage.
-
Allow the solution to equilibrate to room temperature before opening.
-
Prepare fresh working standards from the stored stock solution.
-
Analyze the working standards using the HPLC method.
-
Compare the peak area and retention time of the this compound peak to the initial (t=0) data.
-
Examine the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
The solution is generally considered stable if the concentration remains within a predefined range of the initial concentration (e.g., 95-105%).
-
Visualizing Experimental Workflow and Degradation Pathways
To better illustrate the processes involved in stability testing and the potential chemical transformations of Prednisolone, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to Prednisolone-d8: Physical and Chemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Prednisolone-d8, a deuterated isotopologue of the synthetic corticosteroid, Prednisolone. This document is intended to serve as a critical resource for researchers engaged in drug metabolism studies, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, and other advanced scientific applications where a stable, isotopically labeled internal standard is essential.
Introduction
This compound is the deuterium-labeled form of Prednisolone, a potent glucocorticoid with significant anti-inflammatory and immunosuppressive activities.[1][2] By replacing eight hydrogen atoms with deuterium (B1214612), this compound becomes an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] Its key utility lies in its chemical and physical similarity to Prednisolone, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, while being distinguishable by its higher mass. This ensures accurate and precise quantification of Prednisolone in complex biological matrices.[4]
Prednisone (B1679067), a related synthetic corticosteroid, is a prodrug that is biologically inert and is converted by the liver into the active metabolite, Prednisolone.[5][6][7] Therefore, studies involving Prednisone metabolism often rely on measuring Prednisolone levels, making this compound a crucial analytical tool.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for method development, storage, and handling. Data for unlabeled Prednisolone is included for comparison where available.
Table 1: Core Physical and Chemical Properties of this compound
| Property | This compound | Prednisolone (Unlabeled) | Reference |
| IUPAC Name | (9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one | (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | [8] |
| Synonyms | Metacortandralone-d8, 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione-d8 | Metacortandralone, 1-Dehydrohydrocortisone, Deltacortril | [8][9] |
| Molecular Formula | C₂₁D₈H₂₀O₅ | C₂₁H₂₈O₅ | [8][9] |
| Molecular Weight | 368.49 g/mol | 360.44 g/mol | [8][9] |
| Accurate Mass | 368.2439 Da | 360.1937 Da | [8][10] |
| CAS Number | 69164-69-8 (Major Isotope) | 50-24-8 | [8][11] |
| Appearance | Solid at room temperature | White, crystalline powder | [12][13] |
| Melting Point | Not available | ~235 °C (with decomposition) | [13][14][15] |
| Purity | >95% (HPLC) | Varies by grade | [8] |
| Storage Temp. | +4°C or -20°C | Room Temperature | [8][12] |
Table 2: Solubility Data
| Solvent | This compound | Prednisolone (Unlabeled) | Reference |
| Water | Not specified, expected to be very slightly soluble | Very slightly soluble, Insoluble | [13][16][17] |
| DMSO | Soluble (e.g., 10 mM) | Soluble (72 mg/mL) | [2][16] |
| Ethanol | Soluble | Soluble (10 mg/mL) | [13][16][17] |
| Methanol (B129727) | Soluble | Soluble | [13][17] |
Experimental Protocols & Methodologies
The use of this compound as an internal standard is central to its utility. Below are detailed methodologies for its application in quantitative analysis and general protocols for its characterization.
This protocol is based on established methods for the analysis of corticosteroids in biological fluids.[4]
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of serum sample, add 10 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient of methanol and water is commonly used.[18] For example, a 58:42 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 20 µL.[18]
-
Column Temperature: 40 °C.[19]
-
Retention Time: Approximately 1.6 minutes for both Prednisolone and this compound under fast gradient conditions.[4]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of Prednisolone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.
-
The industrial synthesis of Prednisolone, and by extension its deuterated analogues, is a multi-step process that often combines chemical and biotechnological methods.
-
Starting Material: The synthesis often begins with a readily available steroid precursor like hydrocortisone (B1673445) or diosgenin.[20]
-
Microbiological Dehydrogenation: A key step is the introduction of the C1-C2 double bond. This is typically achieved via microbiological dehydrogenation of the corresponding hydrocortisone precursor using microorganisms like Rhodococcus coprophilus.[20][21]
-
Deuterium Labeling: The deuterium atoms are incorporated at specific, stable positions on the steroid backbone through chemical synthesis steps. This is a specialized process designed to prevent isotopic exchange under physiological or analytical conditions.
-
Purification: The final product is purified using techniques such as crystallization and preparative chromatography to achieve high purity (>95%), which is then verified by HPLC and mass spectrometry.[22]
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes relevant to the use and context of this compound.
Caption: Experimental workflow for the quantification of Prednisolone using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound (Major) | LGC Standards [lgcstandards.com]
- 9. This compound | CAS No- NA | Simson Pharma Limited [br.simsonpharma.com]
- 10. This compound | C21H28O5 | CID 162641811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound (prednisolone d8) | Endogenous Metabolite | | Invivochem [invivochem.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. 50-24-8・Prednisolone・165-11491・161-11493[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. selleck.co.jp [selleck.co.jp]
- 17. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]
- 18. amecj.com [amecj.com]
- 19. Liquid chromatographic analysis of prednisolone, prednisone and their 20-reduced metabolites in perfusion media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Downstream Process Synthesis for Microbial Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Prednisolone-d8 in Drug Metabolism Tracer Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Prednisolone-d8 in drug metabolism studies. While this compound is predominantly utilized as an internal standard for the accurate quantification of prednisolone (B192156), this guide will also explore its potential as a tracer for elucidating metabolic pathways. We will delve into the metabolic fate of prednisolone, detailed experimental protocols for its analysis, and the presentation of relevant pharmacokinetic data.
Introduction to Prednisolone and the Role of Stable Isotope Labeling
Prednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties.[1] Understanding its metabolic pathway is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Stable isotope labeling, particularly with deuterium, is a powerful technique in drug metabolism research.[2] Deuterium-labeled compounds, such as this compound, are chemically identical to their unlabeled counterparts but can be distinguished by their higher mass using mass spectrometry.[1] This allows them to be used as tracers to follow the metabolic fate of a drug in a biological system or as internal standards for precise quantification.[3]
Metabolic Pathways of Prednisolone
Prednisone (B1679067) is a prodrug that is rapidly converted to its active metabolite, prednisolone.[4] The metabolism of prednisolone is complex and involves multiple enzymatic reactions, primarily occurring in the liver.[5] The main metabolic transformations include:
-
Interconversion with Prednisone: Prednisolone and prednisone are metabolically interconvertible.[4]
-
Hydroxylation: The primary hydroxylation reaction is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of 6β-hydroxyprednisolone.[5]
-
Reduction: The 20-keto group of prednisolone can be reduced by aldo-keto reductase (AKR) family enzymes (e.g., AKR1C1) to form 20α- and 20β-dihydroprednisolone.[4]
These primary metabolites can undergo further biotransformations, including conjugation with glucuronic acid or sulfate, before being excreted, primarily in the urine.[4]
Quantitative Data and Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | ~80% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5] |
| Plasma Half-life (t1/2) | 2.1 - 3.5 hours | [5] |
| Volume of Distribution (Vd) | 29.3 L (for a 0.15 mg/kg dose) | DrugBank Online |
| Protein Binding | 70-90% | [5] |
Table 1: Summary of Pharmacokinetic Parameters for Prednisolone.
Experimental Protocols
The following sections detail established protocols for the analysis of prednisolone and its metabolites in biological matrices. These methods are directly applicable to tracer studies involving this compound, with the necessary adjustments for the mass-to-charge ratios of the deuterated analytes.
Sample Preparation from Biological Matrices
4.1.1. Plasma/Serum
A common method for extracting prednisolone from plasma or serum is liquid-liquid extraction (LLE).
-
To 500 µL of plasma or serum, add an appropriate amount of this compound internal standard solution.
-
Add 3 mL of a 1:1 (v/v) mixture of ethyl acetate (B1210297) and tert-methyl butyl ether.
-
Add 0.1 mL of phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Wash the organic phase with 0.1 M NaOH.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[6]
4.1.2. Urine
Analysis of urinary metabolites often requires an initial enzymatic hydrolysis step to cleave conjugated metabolites.
-
To 2 mL of urine, add the this compound internal standard.
-
Add 0.5 mL of 1 M phosphate (B84403) buffer (pH 7).
-
Add 30 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 55°C for 1 hour.[7]
-
Alkalinize the solution to pH 8-9 with 150 µL of 25% potassium carbonate solution.
-
Perform liquid-liquid extraction by adding 6 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 1400 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a water:acetonitrile (75:25, v/v) mixture for LC-MS/MS analysis.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of prednisolone. These parameters would need to be adapted to include the specific mass transitions for this compound and its deuterated metabolites.
| Parameter | Condition | Reference |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) | [7] |
| Mobile Phase A | 1 mM ammonium (B1175870) formate (B1220265) in water with 0.01% formic acid | [7] |
| Mobile Phase B | Acetonitrile with 0.01% formic acid | [7] |
| Gradient | 8% B to 90% B over 15 minutes | [7] |
| Flow Rate | 400 µL/min | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [3] |
Table 2: Typical LC-MS/MS Parameters for Prednisolone Analysis.
MRM Transitions:
For a tracer study, it is essential to monitor the MRM transitions for both the unlabeled and deuterated compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisolone | 361.2 | 343.2, 147.1 |
| This compound | 369.2 | (Predicted) 351.2, 151.1 |
| Prednisone | 359.2 | 341.2, 147.1 |
| Prednisone-d7 | 366.2 | (Predicted) 348.2, 151.1 |
| 6β-hydroxy-prednisolone | 377.2 | 359.2, 341.2 |
| 6β-hydroxy-prednisolone-d7 | 384.2 | (Predicted) 366.2, 348.2 |
| 20β-dihydro-prednisolone | 363.2 | 345.2, 327.2 |
| 20β-dihydro-prednisolone-d8 | 371.2 | (Predicted) 353.2, 335.2 |
Table 3: Example MRM Transitions for Prednisolone and its Metabolites (Unlabeled and Predicted Deuterated). Note: The MRM transitions for deuterated metabolites are predicted and would require experimental optimization.
Conclusion
The use of this compound is a cornerstone for the accurate quantification of prednisolone in biological matrices. While its application as a metabolic tracer is less documented, the analytical workflows presented in this guide provide a robust framework for such studies. By combining detailed sample preparation protocols with sensitive LC-MS/MS analysis, researchers can effectively investigate the complex metabolism of prednisolone, leading to a better understanding of its pharmacology and the potential for improved therapeutic strategies. Future research focusing on the synthesis and application of polydeuterated prednisolone as a tracer will be invaluable in advancing our knowledge in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Simultaneous Determination of Prednisone and Prednisolone in Serum by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repositori.upf.edu]
Methodological & Application
Application Note and Protocols for the LC-MS/MS Analysis of Prednisolone using Prednisolone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and cancer.[1][2] Accurate quantification of prednisolone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure efficacy and minimize adverse effects.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[5][6]
The use of a stable isotope-labeled internal standard, such as Prednisolone-d8, is essential for accurate and precise quantification.[5] this compound shares near-identical physicochemical properties with prednisolone, ensuring it co-elutes and experiences similar ionization effects, thereby compensating for variations during sample preparation and analysis.[5] This application note provides a detailed protocol for the robust and reliable quantification of prednisolone in human plasma and urine using this compound as an internal standard.
Signaling Pathways of Prednisolone
Prednisolone exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of prednisolone to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene transcription.[3][7][8] This leads to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory cytokines.[2][7] The non-genomic pathway involves more rapid effects mediated by membrane-bound glucocorticoid receptors and interactions with various kinase signaling cascades.[9][10][11]
Genomic and Non-Genomic Signaling Pathways of Prednisolone.
Experimental Workflow
The general workflow for the quantification of prednisolone from biological samples involves sample preparation, LC-MS/MS analysis, and data processing. A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[5]
A generalized workflow for the quantitative analysis of corticosteroids.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the LC-MS/MS analysis of prednisolone using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | [4][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [12] |
| Flow Rate | 0.4 mL/min | [9] |
| Injection Volume | 10 µL | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][13] |
| MRM Transition (Prednisolone) | m/z 361.2 > 343.0 (Quantifier) | [4] |
| m/z 361.2 > 146.9 (Qualifier) | [4] | |
| MRM Transition (this compound) | m/z 367.2 > 349.0 | [4] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 1000 ng/mL | [11][12][14] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [11][14] |
| Intra-day Precision (%CV) | < 7% | [4] |
| Inter-day Precision (%CV) | < 7% | [4] |
| Accuracy (% Recovery) | 97.2 - 102.2% | [11][14] |
| Extraction Recovery | > 65% | [11][14] |
Experimental Protocols
Materials and Reagents
-
Prednisolone and this compound analytical standards
-
HPLC or LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma or urine (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve prednisolone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1 v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1 v/v).
Sample Preparation Protocol (Solid Phase Extraction - SPE)
-
To 200 µL of plasma or urine sample, add 20 µL of the this compound internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A:B (50:50 v/v) and inject into the LC-MS/MS system.
Sample Preparation Protocol (Liquid-Liquid Extraction - LLE)
-
To 200 µL of plasma or urine sample, add 20 µL of the this compound internal standard working solution and vortex.[9]
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 100 µL of mobile phase A:B (50:50 v/v) and inject into the LC-MS/MS system.[9]
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared samples, calibration standards, and QC samples.
-
A typical gradient could be:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
Data Analysis and Quantification
-
Integrate the peak areas for prednisolone and this compound for all samples, standards, and QCs.
-
Calculate the peak area ratio (Prednisolone peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model with a 1/x or 1/x² weighting.
-
Determine the concentration of prednisolone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of prednisolone in biological matrices using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The provided experimental protocols and performance data can be adapted and validated for specific laboratory requirements.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. SMPDB [smpdb.ca]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Application Note: Quantitative Analysis of Prednisolone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, allergies, and inflammatory disorders. Accurate quantification of prednisolone concentrations in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of prednisolone in human plasma. The use of a stable isotope-labeled internal standard, Prednisolone-d8, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.
Experimental Protocols
This section provides detailed methodologies for the sample preparation, chromatographic separation, and mass spectrometric detection of prednisolone.
Materials and Reagents
-
Prednisolone and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove plasma proteins and other endogenous interferences.
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: To 500 µL of human plasma, add 25 µL of this compound internal standard (IS) working solution (e.g., at 1 µg/mL). Vortex briefly to mix. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical to resolve prednisolone from potential isobaric interferences.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient Program | Start at 30% B, linear gradient to 90% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Prednisolone | 361.2 | 343.0 | Quantifier |
| Prednisolone | 361.2 | 147.1 | Qualifier |
| This compound (IS) | 367.2 | 349.0 | Quantifier [1] |
| This compound (IS) | 367.2 | 149.9 | Qualifier [1] |
Data Presentation: Method Validation Summary
The described method has been validated to demonstrate its reliability for the quantitative analysis of prednisolone in human plasma. The following tables summarize the performance characteristics.
Table 2: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2] |
Table 3: Accuracy and Precision The accuracy and precision of the assay were evaluated by analyzing quality control (QC) samples at four concentration levels on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 2.9%[2] | < 1.7%[2] | 98.4% - 106.3%[2] |
| Low | 15 | < 2.9%[2] | < 1.7%[2] | 98.4% - 106.3%[2] |
| Mid | 250 | < 2.9%[2] | < 1.7%[2] | 98.4% - 106.3%[2] |
| High | 2000 | < 2.9%[2] | < 1.7%[2] | 98.4% - 106.3%[2] |
Data synthesized from representative validation studies.[2]
Table 4: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | 0.98 - 1.10[2] |
The matrix effect was evaluated by comparing the peak area of prednisolone in post-extraction spiked plasma samples to that in neat solution. A value close to 1 indicates minimal ion suppression or enhancement.[2]
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for the quantitative analysis of prednisolone in human plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of prednisolone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy of the results by correcting for potential variations in sample processing and matrix-induced ion suppression. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays, making it suitable for a wide range of research and clinical applications.
References
Application Note: High-Throughput Urinary Steroid Profiling Using Prednisolone-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a panel of endogenous steroids in human urine samples. The protocol employs a stable isotope-labeled internal standard, Prednisolone-d8, to ensure accuracy and precision in steroid quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, including enzymatic deconjugation, solid-phase extraction (SPE), and optimized LC-MS/MS parameters, is suitable for high-throughput steroid profiling in clinical research, drug development, and anti-doping applications.[1][2][3]
Introduction
Urinary steroid profiling is a critical tool for assessing endocrine function, diagnosing metabolic disorders, and monitoring therapeutic drug use.[4] The complexity of the urine matrix and the wide range of steroid concentrations necessitate highly selective and sensitive analytical methods.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its superior specificity and the ability to quantify multiple analytes in a single run.[1][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting variations in sample preparation and instrumental response.[5] this compound, a deuterated analog of the synthetic glucocorticoid prednisolone, serves as an effective internal standard for a broad range of steroid hormones due to its structural similarity and co-eluting properties, which helps to compensate for matrix effects.[2][5] This application note provides a comprehensive protocol for the preparation and analysis of urine samples for steroid profiling using this compound.
Experimental Workflow
Caption: Figure 1: A schematic overview of the analytical workflow for urinary steroid profiling, from sample preparation to data analysis.
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for all target steroids
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Phosphate (B84403) buffer (1M, pH 7)
-
Potassium carbonate solution (25%)
-
Ethyl acetate (B1210297)
-
β-glucuronidase from E. coli
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)[6]
-
Steroid-free urine (for calibration standards and quality controls)
Protocols
Preparation of Standards and Quality Controls (QC)
-
Prepare individual stock solutions of each target steroid and this compound in methanol.
-
Create a combined working standard solution containing all target steroids at a known concentration.
-
Prepare a working internal standard solution of this compound (e.g., 40 ng/mL).[2]
-
Construct a calibration curve by spiking appropriate volumes of the combined working standard solution into steroid-free urine. Recommended concentration ranges are 0.05 to 2000 ng/mL.[7]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
This protocol describes a common liquid-liquid extraction (LLE) method.[2] Alternatively, solid-phase extraction (SPE) can be employed.[1][6]
-
Pipette 2 mL of urine sample, calibrator, or QC into a glass tube.
-
Add 40 µL of the this compound internal standard solution (e.g., 40 ng).[2]
-
Add 0.5 mL of 1M phosphate buffer (pH 7).[2]
-
Add 30 µL of β-glucuronidase from E. coli.[2]
-
Incubate the mixture for 1 hour at 55°C to deconjugate the steroids.[2]
-
Allow the samples to cool to room temperature.
-
Alkalinize the solution by adding 150 µL of 25% potassium carbonate solution to reach a pH of 8-9.[2]
-
Add 6 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.[2]
-
Centrifuge at 1400 x g for 5 minutes.[2]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of a water:acetonitrile (75:25, v/v) mixture.[2]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2]
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrument and target analytes.
Liquid Chromatography
| Parameter | Setting |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Methanol with 0.1% formic acid[1] |
| Flow Rate | 400-500 µL/min[1][2] |
| Column Temperature | 45°C[1][2] |
| Injection Volume | 10 µL[1][2] |
| Gradient | See Table 1 for a typical gradient program. |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 45 |
| 1.0 - 8.5 | 45 -> 80 |
| 8.5 - 9.0 | 80 -> 98 |
| 9.0 - 10.0 | 98 |
| 10.0 - 10.5 | 98 -> 45 |
| 10.5 - 12.0 | 45 |
| Adapted from a published method.[1] |
Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Ion Spray Voltage | 4500 V[1] |
| Temperature | 500°C[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 40 psi[1] |
| Collision Gas | Medium[1] |
| Ion Source Gas 1 | 50 psi[1] |
| Ion Source Gas 2 | 30 psi[1] |
Table 2: Example MRM Transitions for Selected Steroids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| Cortisone | 361.2 | 163.1 |
| Prednisolone | 361.2 | 343.2 |
| Prednisone | 359.2 | 147.1 |
| Testosterone | 289.2 | 97.1 |
| This compound (IS) | 369.2 | 351.2 |
| Note: MRM transitions should be optimized for each instrument. |
Performance Characteristics
The described method demonstrates excellent analytical performance.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[1] |
| Intra-day Precision | < 10.1%[1] |
| Inter-day Precision | < 10.1%[1] |
| Relative Matrix Effects | 96.4% - 101.6%[1] |
| Relative Recovery | 98.2% - 115.0%[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL |
Prednisolone Metabolism
Prednisolone undergoes extensive metabolism in the body. Understanding these pathways is crucial for comprehensive steroid profiling. The major metabolic transformations include oxidation, reduction, and hydroxylation.[8]
Caption: Figure 2: A simplified diagram illustrating the major metabolic pathways of prednisolone.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a reliable and high-throughput method for the quantitative profiling of steroids in urine. This application note offers a detailed protocol that can be adapted for various research and clinical applications, ensuring accurate and precise measurement of a wide range of endogenous and synthetic steroids. The robustness of the method makes it an invaluable tool for endocrinology research, clinical diagnostics, and sports medicine.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repositori.upf.edu]
- 3. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Corticosteroids in Dried Blood Spots Using Prednisolone-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple corticosteroids from dried blood spot (DBS) samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Prednisolone-d8, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides comprehensive experimental protocols for sample preparation, LC-MS/MS analysis, and data validation, suitable for clinical research, pharmacokinetic studies, and drug development applications.
Introduction
Dried blood spot (DBS) sampling is a minimally invasive technique that offers significant advantages for the collection, storage, and transportation of biological samples. It is particularly well-suited for applications in pediatric and remote settings. The analysis of corticosteroids, a class of steroid hormones vital in regulating a wide array of physiological processes, from DBS is of great interest for monitoring endocrine disorders, assessing therapeutic drug efficacy, and in sports anti-doping control.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for corticosteroid analysis due to its superior sensitivity, selectivity, and multiplexing capabilities compared to traditional immunoassay methods.[1] A critical component for achieving reliable quantitative data is the use of a suitable internal standard (IS) to compensate for sample loss during preparation and instrumental variability. A stable isotope-labeled (SIL) internal standard, such as this compound, which co-elutes with the analyte of interest and has a similar ionization efficiency, is ideal for this purpose.[2]
This application note provides a detailed protocol for the extraction and quantification of a panel of corticosteroids from DBS samples, using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Corticosteroid Standards: Cortisol, cortisone, dexamethasone, betamethasone, and prednisolone (B192156) (analytical grade).
-
Internal Standard: this compound (deuterated prednisolone).[1]
-
Solvents: Methanol (B129727), acetonitrile, water (LC-MS grade), ethyl acetate, and formic acid.
-
DBS Cards: Whatman 903 or equivalent protein saver cards.
-
Equipment: DBS puncher (e.g., 3 mm), 96-well plates, plate shaker, plate centrifuge, nitrogen evaporator, LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Corticosteroid Stock Solutions (1 mg/mL): Individually weigh and dissolve each corticosteroid standard in methanol to a final concentration of 1 mg/mL.
-
Mixed Corticosteroid Working Solution (10 µg/mL): Combine appropriate volumes of each corticosteroid stock solution and dilute with methanol to achieve a final concentration of 10 µg/mL for each analyte.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL. This solution will be used as the extraction solvent.
Preparation of Calibration Standards and Quality Controls (QCs) in DBS
-
Spiking Solutions: Prepare a series of spiking solutions by serially diluting the mixed corticosteroid working solution with a suitable solvent (e.g., 50% methanol) to cover the desired calibration range (e.g., 1-500 ng/mL).
-
Preparation of Spiked Blood: Use steroid-free whole blood to prepare the calibration standards and QCs. Add a known volume of each spiking solution to the whole blood to achieve the target concentrations.
-
Spotting DBS Cards: Carefully pipette a fixed volume (e.g., 50 µL) of each spiked blood sample onto the DBS cards.
-
Drying: Allow the DBS cards to dry at ambient temperature for at least 3 hours, away from direct sunlight and contaminants.
-
Storage: Once dried, store the DBS cards in sealed bags with desiccant at -20°C until analysis.
Sample Preparation from DBS
A generalized workflow for the sample preparation is depicted below.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | Start at 10% B, linear gradient to 95% B over 8 min, hold for 2 min, return to initial conditions |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions
The following table lists the precursor and product ions for a selection of corticosteroids and the internal standard, this compound. It is recommended to optimize at least two transitions per analyte (a quantifier and a qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cortisol | 363.2 | 121.1 | 345.2 |
| Cortisone | 361.2 | 163.1 | 343.2 |
| Dexamethasone | 393.2 | 373.2 | 355.2 |
| Betamethasone | 393.2 | 373.2 | 355.2 |
| Prednisolone | 361.2 | 343.0 | 146.9 |
| This compound (IS) | 367.2 | 349.0 | 149.9 |
Data Presentation: Method Validation Summary
The method should be validated for linearity, sensitivity, accuracy, precision, and recovery according to regulatory guidelines. The following tables provide an example of expected performance characteristics based on published data.[3][4]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Cortisol | 1 - 100 | >0.99 | 1.0 |
| Cortisone | 0.5 - 50 | >0.99 | 0.5 |
| Dexamethasone | 0.5 - 50 | >0.99 | 0.5 |
| Betamethasone | 0.5 - 50 | >0.99 | 0.5 |
| Prednisolone | 0.5 - 50 | >0.99 | 0.5 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Cortisol | Low | 5 | < 10% | < 15% | 90 - 110% |
| Mid | 50 | < 10% | < 15% | 90 - 110% | |
| High | 80 | < 10% | < 15% | 90 - 110% | |
| Prednisolone | Low | 2.5 | < 10% | < 15% | 90 - 110% |
| Mid | 25 | < 10% | < 15% | 90 - 110% | |
| High | 40 | < 10% | < 15% | 90 - 110% |
Visualization of Key Relationships
The quantification of an analyte using a stable isotope-labeled internal standard is based on the ratio of their peak areas.
Conclusion
This application note provides a detailed and reliable method for the quantitative analysis of multiple corticosteroids in dried blood spots using this compound as an internal standard. The described LC-MS/MS protocol offers high sensitivity and specificity, making it a valuable tool for researchers, scientists, and drug development professionals. The use of DBS as a sample matrix, combined with this robust analytical method, facilitates efficient and minimally invasive sample collection and analysis for a wide range of clinical and research applications.
References
- 1. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Dried Blood Spot Multiplexed Steroid Profiling Using Liquid Chromatography Tandem Mass Spectrometry in Korean Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dried Blood Spot Testing for Seven Steroids Using Liquid Chromatography-Tandem Mass Spectrometry With Reference Interval Determination in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Prednisolone-d8 in Biofluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of Prednisolone-d8 in various biological matrices, including plasma, serum, and urine. The following methods are designed to ensure high recovery, minimize matrix effects, and provide robust and reproducible results for bioanalytical studies.
This compound, a deuterated analog of prednisolone (B192156), is commonly used as an internal standard (IS) in pharmacokinetic and bioequivalence studies of prednisolone due to its similar chemical and physical properties and its distinct mass-to-charge ratio (m/z) in mass spectrometry.[1][2] Accurate quantification of prednisolone requires efficient extraction of the analyte and its deuterated internal standard from complex biological matrices. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the biofluid to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the biofluid sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[4]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biofluid) and an organic solvent.
Experimental Protocol
-
Sample Aliquoting: To 500 µL of plasma or 100 µL of urine, add a known amount of internal standard.[5]
-
pH Adjustment (for urine): For urine samples, add 0.5 mL of phosphate (B84403) buffer (1M, pH 7) followed by alkalinization with 150 µL of 25% potassium carbonate solution to achieve a pH of 8-9.[4]
-
Extraction Solvent Addition: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[4][5]
-
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 1800 g for 10 minutes to separate the aqueous and organic layers.[5]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Washing (Optional): The organic phase can be washed by shaking with 3 mL of 0.2N NaOH to remove interfering substances.[5]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37-40°C.[4][5]
-
Reconstitution: Reconstitute the residue with 100-300 µL of the mobile phase.[4][5]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while impurities are washed away. The analyte is then eluted with a small volume of solvent. This method generally results in cleaner extracts compared to PPT and LLE.[6]
Experimental Protocol
-
Sample Pre-treatment: To a 500 µL plasma sample, add 100 µL of the this compound internal standard solution.[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Oasis HLB, Strata-X) by passing 1 mL of methanol (B129727) followed by 1 mL of distilled water.[5][6][7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of distilled water to remove polar impurities.[5] An additional wash with a weak organic solvent (e.g., 25% methanol) can be performed to remove less polar interferences.[8]
-
Elution: Elute the analyte and internal standard with 1-2 mL of a suitable organic solvent, such as methanol or ethyl acetate.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for analysis by LC-MS/MS.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of prednisolone in biofluids using various sample preparation techniques coupled with LC-MS/MS. While specific data for this compound extraction is limited, the recovery of the deuterated internal standard is expected to be similar to that of the parent compound.
Table 1: Extraction Recovery of Prednisolone
| Biofluid | Extraction Method | Recovery (%) | Reference |
| Plasma | Solid-Phase Extraction (HLB) | >82% | [7] |
| Urine | Solid-Phase Extraction (HLB) | >82% | [7] |
| Plasma | Micropipette SPE (MonoTip C18) | 87.4% | [6] |
| Serum | On-line SPE-MS | Not specified, but sufficient for quantification | [8] |
Table 2: Limits of Quantification (LOQ) for Prednisolone
| Biofluid | Extraction Method | LOQ (ng/mL) | Reference |
| Plasma | Solid-Phase Extraction (HLB) | 11.6 | [7] |
| Urine | Solid-Phase Extraction (HLB) | 8.0 | [7] |
| Plasma | Micropipette SPE (MonoTip C18) | 1.25 (as LOD) | [6] |
| Serum | On-line SPE-MS/MS | ~10 | [8] |
| Serum | LC-MS/MS (Simplified Extraction) | 30 µg/L (30 ng/mL) | [2] |
| Plasma | Solid-Phase Extraction (OASIS WCX) | 2.0 | [1] |
Conclusion
The choice of sample preparation technique for this compound depends on the specific requirements of the bioanalytical study, including the desired level of cleanliness, throughput, and sensitivity. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a higher degree of sample cleanup. Solid-phase extraction is the most selective method, yielding the cleanest extracts and often the lowest limits of quantification. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust bioanalytical methods for the quantification of prednisolone and its deuterated internal standard in various biofluids.
References
- 1. researchgate.net [researchgate.net]
- 2. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [repositori.upf.edu]
- 5. scispace.com [scispace.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-line coupling of solid-phase extraction with mass spectrometry for the analysis of biological samples. III. Determination of prednisolone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Prednisolone-d8 for Enhanced Accuracy in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156), a synthetic glucocorticoid, is widely used for its potent anti-inflammatory and immunosuppressive effects. Understanding its impact on the cellular proteome is critical for elucidating its mechanism of action and identifying biomarkers for efficacy and side effects. Quantitative proteomics, particularly methods employing stable isotope labeling, offers a powerful approach to study these changes. This application note describes the use of Prednisolone-d8, a deuterated analog of prednisolone, as a crucial internal standard to enhance the accuracy and reproducibility of quantitative proteomics workflows aimed at investigating the cellular response to prednisolone treatment. Detailed protocols for sample preparation, mass spectrometry analysis, and data interpretation are provided, alongside a visualization of the canonical glucocorticoid signaling pathway.
Introduction
The therapeutic effects of prednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to widespread changes in gene expression and subsequent protein abundance.[1][2][3] Mass spectrometry-based quantitative proteomics has become an indispensable tool for profiling these complex proteomic shifts.[4] Stable isotope labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enable the precise relative quantification of thousands of proteins between different experimental conditions.[5][6][7]
A significant challenge in quantitative proteomics is minimizing experimental variability introduced during sample preparation and analysis. The inclusion of an internal standard is a well-established strategy to control for such variations. This compound, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for studies investigating the effects of prednisolone.[8][9][10] Its chemical and physical properties are nearly identical to prednisolone, ensuring it behaves similarly during sample processing, but its increased mass allows it to be distinguished by the mass spectrometer. By spiking this compound into samples at a known concentration early in the workflow, it can be used to normalize for sample loss and variations in instrument response, thereby improving the precision and reliability of the quantification of prednisolone itself and, by extension, providing a quality control for the overall proteomics workflow.
Applications
The primary application of this compound in this context is as an internal standard for the accurate quantification of unlabeled prednisolone in biological samples during a proteomics experiment. This ensures that observed changes in protein expression are a true biological response to a known concentration of the drug.
Beyond quantifying the drug itself, understanding the downstream proteomic effects is crucial. Studies have shown that prednisolone treatment significantly alters the expression of proteins involved in various pathways:
-
Inflammation and Immune Response: Prednisolone downregulates pro-inflammatory cytokines and chemokines such as IL-4, IL-5, IL-13, CCL17, CCL22, CCL24, and CCL26.[11][12] It also affects cell adhesion molecules and mast cell tryptases.[11][12] Conversely, it can upregulate anti-inflammatory proteins like IL-10 and Amphiregulin.[11][12]
-
Tissue Remodeling: Matrix metalloproteinases like MMP1 and MMP12 have been shown to be downregulated by prednisolone.[11][12]
-
Signaling Pathways: Prednisolone treatment has been observed to induce the Wnt signaling pathway and affect insulin (B600854) signaling-related proteins in adipocytes.[13]
Quantitative Data Summary
The following tables summarize quantitative proteomics data from studies investigating the effects of prednisolone on protein expression.
Table 1: Regulation of Sputum Proteins by Prednisolone in Mepolizumab-Treated Asthma Patients [11][12]
| Protein Category | Downregulated Proteins | Upregulated Proteins |
| Type-2 Inflammation & Chemotaxis | IL-4, IL-5, IL-13, CCL24, CCL26, EDN, CCL17, CCL22, OX40 receptor, FCER2, ST2 receptor | |
| Cell Adhesion | VCAM, ICAM1, E-selectin | |
| Prostaglandin Synthesis | Prostaglandin synthases | |
| Mast Cell Related | Mast cell tryptases | |
| Tissue Remodeling | MMP1, MMP12 | Tissue repair and neutrophilic pathway proteins |
| Neuroimmune Mediators | GDNF, NCAM | |
| Plasma Cytokines | IL-12, IFN-γ, IP-10 | IL-10, Amphiregulin |
Table 2: Regulated Proteins in 3T3-L1 Adipocytes after 48-hour Prednisolone Incubation [13]
| Signaling Pathway | Upregulated Proteins | Downregulated Proteins |
| Inflammatory Related | Not Specified | Not Specified |
| Wnt Signaling Related | Wnt inhibitory factor 1 (Wif1), Wnt inducible signaling pathway protein 2 (Wisp2) | |
| Insulin Signaling Related | Insulin-like growth factor-binding protein 5 (Igfbp5) |
Experimental Protocols
This section outlines a generalized workflow for a quantitative proteomics experiment using SILAC to investigate the effects of prednisolone, incorporating this compound as an internal standard for quality control of drug concentration.
Protocol 1: SILAC-based Quantitative Proteomics Workflow
This protocol is adapted from standard SILAC workflows.[5][6]
1. Cell Culture and Metabolic Labeling (SILAC)
- Culture two populations of cells (e.g., A549 lung adenocarcinoma cells) in parallel.
- For the "heavy" population, use SILAC DMEM supplemented with L-arginine-¹³C₆¹⁵N₄ and L-lysine-¹³C₆¹⁵N₂.
- For the "light" population, use the same medium but with natural ("light") L-arginine and L-lysine.
- Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
2. Prednisolone Treatment
- Treat the "heavy" labeled cells with a defined concentration of prednisolone (e.g., 1 µM) for a specified duration (e.g., 24 hours).
- Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction
- Harvest both cell populations.
- Wash the cell pellets three times with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and this compound Spiking
- Mix equal amounts of protein from the "heavy" and "light" lysates.
- Spike the mixed lysate with a known amount of this compound (e.g., 40 ng).[14] This will be used to verify the concentration of unlabeled prednisolone in the sample.
5. Protein Digestion
- Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
- Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
- Dilute the sample to reduce the denaturant concentration (e.g., urea (B33335) < 2 M).
- Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
6. Peptide Cleanup
- Desalt the peptide mixture using a C18 SPE (Solid Phase Extraction) cartridge.
- Elute the peptides and dry them in a vacuum concentrator.
7. LC-MS/MS Analysis
- Resuspend the dried peptides in a solution of 0.1% formic acid.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
- Include the specific mass-to-charge (m/z) transitions for both prednisolone and this compound in the inclusion list to ensure their detection and quantification.
- Prednisolone transitions: m/z 361.2 > 343.0 and m/z 361.2 > 146.9[8]
- This compound transitions: m/z 367.2 > 349.0 and m/z 367.2 > 149.9[8]
8. Data Analysis
- Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides and proteins.
- The software will calculate the heavy/light ratios for each identified protein, indicating the relative change in abundance upon prednisolone treatment.
- Separately, quantify the peak areas of the MRM transitions for prednisolone and this compound to confirm the final drug concentration in the sample.
Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow
Caption: Quantitative proteomics experimental workflow.
Conclusion
The use of this compound as an internal standard is a critical component for robust and reliable quantitative proteomics studies investigating the effects of prednisolone. It allows for the accurate determination of the drug concentration within the experimental system, ensuring that observed proteomic changes are directly attributable to the drug's action. The combination of stable isotope labeling in cells (like SILAC) with a stable isotope-labeled internal standard for the drug itself provides a multi-layered control for experimental variability, leading to higher quality and more reproducible data. This approach is invaluable for researchers in basic science and drug development seeking to unravel the complex molecular mechanisms of glucocorticoid action.
References
- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. This compound (Major) | LGC Standards [lgcstandards.com]
- 11. medrxiv.org [medrxiv.org]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [repositori.upf.edu]
Prednisolone-d8: Applications and Protocols for Clinical Research
Application Note
Introduction to Prednisolone-d8
This compound is a deuterated analog of prednisolone (B192156), a synthetic glucocorticoid widely used in clinical practice for its potent anti-inflammatory and immunosuppressive properties. In clinical research, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of drug concentrations in biological matrices. This compound serves as an ideal internal standard for the analysis of prednisolone by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its chemical and physical similarities to the unlabeled drug, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for the correction of matrix effects and variations in instrument response, leading to reliable and reproducible data.[1][][3]
The primary applications of this compound in clinical research include:
-
Internal Standard in Bioanalytical Methods: Its most common application is as an internal standard in LC-MS/MS assays for the quantification of prednisolone in various biological matrices such as plasma, serum, and urine.[1][4][5][6]
-
Pharmacokinetic Studies: this compound is instrumental in delineating the absorption, distribution, metabolism, and excretion (ADME) of prednisolone in different patient populations, including pediatric and organ transplant patients.[7][8][9]
-
Metabolic Profiling: It aids in the identification and quantification of prednisolone metabolites, providing a more comprehensive understanding of its metabolic fate.[5][10][11]
-
Therapeutic Drug Monitoring (TDM): Accurate measurement of prednisolone levels, facilitated by the use of this compound, is essential for optimizing therapeutic regimens and minimizing adverse effects.[6][12]
Mechanism of Action: Glucocorticoid Receptor Signaling
Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to prednisolone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Inside the nucleus, the prednisolone-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interactions, thereby inhibiting the expression of inflammatory genes.[13][14][15][16]
This dual action on gene expression underlies the potent anti-inflammatory and immunosuppressive effects of prednisolone.
Below is a diagram illustrating the glucocorticoid receptor signaling pathway.
Experimental Protocols
Bioanalytical Method for Prednisolone in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of prednisolone in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Prednisolone and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., OASIS WCX)[4] or liquid-liquid extraction solvents (e.g., diethyl ether or ethyl acetate)[15][16]
2. Sample Preparation
Two common methods for sample extraction are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.1. Solid Phase Extraction (SPE) Protocol [4]
-
Sample Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an OASIS WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile:water (50:50, v/v) containing 0.5% acetic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2.2. Liquid-Liquid Extraction (LLE) Protocol [1]
-
Sample Pre-treatment: To a 500 µL aliquot of human plasma, add 100 µL of the this compound internal standard solution. Vortex for 10 seconds.
-
Extraction: Add 3 mL of diethyl ether, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes.
-
Phase Separation: Freeze the aqueous layer in a dry ice/ethanol bath and transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
The following table summarizes the typical instrument parameters for the analysis of prednisolone and this compound.
| Parameter | Value |
| LC System | Agilent 1290 UHPLC or equivalent |
| Column | Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-6.5 min: 30-70% B; 6.5-6.6 min: 70-95% B; 6.6-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-16 min: 30% B[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | AB Sciex QTRAP 5500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Prednisolone: 361.2 -> 147.2 (Quantifier), 361.2 -> 343.2 (Qualifier)[8]; This compound: 369.4 -> 351.3 (Quantifier), 367.2 -> 149.9 (Qualifier)[8][12] |
| Collision Energy | Optimized for specific instrument, typically 15-30 eV |
| Declustering Potential | Optimized for specific instrument, typically 40-60 V |
4. Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (prednisolone) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of prednisolone in the unknown samples is then determined from this calibration curve.
Bioanalytical Method Validation Data
The following table summarizes typical validation parameters for the LC-MS/MS method described above.
| Validation Parameter | Result |
| Linearity Range | 2.0 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Intra-batch Precision (%CV) | < 6.3%[4] |
| Inter-batch Precision (%CV) | < 6.3%[4] |
| Intra-batch Accuracy (%Bias) | 94.7% to 103.8%[4] |
| Inter-batch Accuracy (%Bias) | 94.7% to 103.8%[4] |
| Recovery | ≥ 80% for both analyte and IS[4] |
| Matrix Effect | 1.00 to 1.06 (Matrix Factor)[4] |
Experimental Workflow Diagram
The diagram below outlines the complete workflow for the bioanalytical method.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repositori.upf.edu]
- 6. Simultaneous Determination of Prednisone and Prednisolone in Serum by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of prednisolone in children: an open-label, randomised, two-treatment cross-over trial investigating the bioequivalence of different prednisolone formulations in children with airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways [mdpi.com]
- 15. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Prednisolone in Human Plasma and Urine using a Validated LC-MS/MS Method with Prednisolone-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone (B192156) is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and allergies. Accurate quantification of prednisolone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient compliance. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prednisolone in human plasma and urine, employing Prednisolone-d8 as the internal standard (IS) to ensure high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Prednisolone and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), water, and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
Phosphate (B84403) buffer (1M, pH 7)
-
β-glucuronidase from E. coli
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction supplies
2. Preparation of Standard Solutions
Stock solutions of prednisolone and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.
3. Sample Preparation
3.1. Plasma/Serum Samples (Protein Precipitation)
-
To 100 µL of plasma/serum, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 75:25 water:acetonitrile with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.2. Urine Samples (Liquid-Liquid Extraction with Enzymatic Hydrolysis)
-
To 2 mL of urine, add 40 ng of this compound internal standard.[1]
-
Add 0.5 mL of 1M phosphate buffer (pH 7) and 30 µL of β-glucuronidase.[1]
-
Incubate the mixture at 55°C for 1 hour to hydrolyze prednisolone glucuronides.[1]
-
Allow the sample to cool to room temperature.
-
Add 6 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase starting condition and inject into the LC-MS/MS system.[1]
4. LC-MS/MS Instrumentation and Conditions
4.1. Liquid Chromatography
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) is suitable for this analysis.[1]
-
Mobile Phase A: Water with 1 mM ammonium formate and 0.01% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, with a linear increase in mobile phase B to elute prednisolone and its internal standard. An example gradient is as follows: 0-8 min, 8-15% B; 8-9 min, 15-20% B; 9-14 min, 20-23% B; 14-15 min, 23-90% B; 15-16 min, hold at 90% B; 16.1-18.5 min, return to 8% B for re-equilibration.[1]
4.2. Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The following precursor to product ion transitions are monitored:
-
Instrument Parameters: Cone voltage and collision energy should be optimized for the specific instrument to achieve maximum sensitivity for the above transitions.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 1 mM Ammonium Formate and 0.01% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 45°C[1] |
| Injection Volume | 10 µL[1] |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transitions | |
| Prednisolone (Quantifier) | m/z 361.2 → 343.0[2] |
| Prednisolone (Qualifier) | m/z 361.2 → 146.9[2] |
| This compound (IS) | m/z 367.2 → 349.0[2] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2.0–1000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 30 µg/L (in serum)[2] |
| Intra-batch Precision (%CV) | < 7%[2] |
| Inter-batch Precision (%CV) | < 7%[2] |
| Accuracy | 94.7 to 103.8%[3] |
| Mean Overall Recovery | ≥ 80%[3] |
Mandatory Visualization
Caption: Experimental workflow for prednisolone quantification.
Caption: Analyte and internal standard relationship in MS.
References
Application Note: High-Resolution Separation of Prednisolone-d8 Isomers using Ion Mobility Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the separation of Prednisolone-d8 isomers using ion mobility spectrometry (IMS) coupled with mass spectrometry (MS). Prednisolone (B192156), a synthetic glucocorticoid, and its isomers, such as cortisone (B1669442), present a significant analytical challenge due to their structural similarity. Ion mobility spectrometry offers a rapid, gas-phase separation technique that can distinguish between these isomers based on their size, shape, and charge. This note outlines the experimental setup, sample preparation, and data analysis for achieving high-resolution separation of this compound isomers, leveraging insights from recent studies on steroid isomer analysis. Furthermore, it delves into the relevant biological pathways of prednisolone to provide a comprehensive context for its analysis.
Introduction
Prednisolone is a widely used corticosteroid for treating a variety of inflammatory and autoimmune conditions.[1] Its deuterated isotopologue, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies.[2][3] The presence of isomers, such as cortisone, which may have different biological activities, necessitates their accurate separation and quantification. Traditional chromatographic techniques can be time-consuming. Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool for the analysis of small molecules, including the separation of challenging isomeric species.[4][5] This technique separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of an electric field.[6][7] Recent advancements in IM-MS have demonstrated its utility in resolving steroid isomers by employing various adducts and drift gases to enhance separation.[8][9]
Experimental Protocols
This section details the methodology for the separation of this compound isomers using a generic ion mobility-mass spectrometer.
Materials and Reagents
-
This compound standard (analytical grade)
-
Cortisone-d8 standard (or other relevant isomers)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Alkali metal chlorides (e.g., LiCl, KCl, RbCl) for adduct formation
-
Nitrogen or other drift gases (e.g., Argon, Carbon Dioxide)
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and its isomers at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare a mixed working solution containing all isomers at a final concentration of 10 µg/mL in a 50:50 methanol:water solution.
-
Adduct Formation: For enhanced separation, prepare separate working solutions containing a 10-fold molar excess of an alkali metal salt (e.g., 100 µM LiCl) to promote the formation of specific adducts.
Instrumentation and Data Acquisition
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer is typically used for high-resolution mass analysis.
-
Ion Mobility Spectrometer: A drift tube ion mobility spectrometer (DTIMS) or a traveling wave ion mobility spectrometer (TWIMS) can be employed.
-
Instrument Settings (Typical):
-
ESI Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Drift Gas: Nitrogen
-
Drift Tube Pressure: 3.5 Torr
-
Drift Voltage: Varies depending on the instrument and desired resolution.
-
Mass Range: m/z 100-1000
-
Data Analysis
-
Acquire data in continuum mode, recording mass-to-charge ratio (m/z) and drift time.
-
Process the raw data using instrument-specific software to generate a drift time versus m/z plot.
-
Extract the arrival time distributions (ATDs) for the m/z values corresponding to the this compound isomers and their adducts.
-
Calculate the collision cross-section (CCS) values for each separated species using a suitable calibrant.
Data Presentation
The separation of steroid isomers can be significantly influenced by the choice of adduct ion and drift gas. The following table summarizes collision cross-section (CCS) data for prednisolone and cortisone adducts from a representative study, illustrating the potential for separation.
| Isomer Pair | Adduct Ion | Drift Gas | CCS of Prednisolone Adduct (Ų) | CCS of Cortisone Adduct (Ų) | Resolution Improvement |
| Prednisolone / Cortisone | [M+Li]⁺ | CO₂ | 290.2 | 278.6 | Improved resolution observed[8] |
| Prednisolone / Cortisone | [M+K]⁺ | Ar | 226.9 | 217.9 | Well-resolved peaks[8] |
| Betamethasone / Dexamethasone | [M+Rb]⁺ | N₂ | - | - | Separation improved to 0.5%[8] |
Note: Data adapted from relevant literature on steroid isomer separation.[8] CCS values for deuterated analogs are expected to be very similar to their non-deuterated counterparts.
Experimental Workflow
The following diagram illustrates the general workflow for the ion mobility spectrometry of this compound isomers.
Caption: Experimental workflow for this compound isomer separation.
Prednisolone Signaling Pathway
Prednisolone exerts its therapeutic effects by modulating gene expression through the glucocorticoid receptor (GR). Understanding this pathway is crucial for drug development and research.
Caption: Simplified Prednisolone signaling pathway.
Prednisolone, a glucocorticoid, diffuses into the cell and binds to the cytosolic glucocorticoid receptor (GR), which is part of an inactive complex with heat shock proteins (HSPs).[10] This binding causes the dissociation of HSPs and the activation of the GR. The activated GR then translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) on the DNA.[10] This interaction modulates the transcription of target genes, leading to the anti-inflammatory and metabolic effects of prednisolone.[10][11] Prednisolone has been shown to influence several signaling pathways, including the Wnt, Akt/insulin, and cytokine signaling pathways.[11]
Logical Relationship: Isomer Separation by IMS
The ability to separate isomers using ion mobility is based on their different three-dimensional structures, which results in different collision cross-sections.
Caption: Basis of isomer separation by ion mobility spectrometry.
Conclusion
Ion mobility spectrometry, particularly when coupled with mass spectrometry, provides a robust and rapid method for the separation of this compound and its isomers. By optimizing experimental conditions, such as the use of specific adduct-forming reagents and alternative drift gases, baseline or near-baseline separation of these structurally similar compounds can be achieved. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical analysis, enabling more accurate and efficient characterization of these important pharmaceutical compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (prednisolone d8) | Endogenous Metabolite | | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Ion mobility spectrometry - Wikipedia [en.wikipedia.org]
- 7. Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted glucocorticoid analysis using ion mobility-mass spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prednisolone induces the Wnt signalling pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Prednisolone-d8 in Urine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing prednisolone (B192156) in urine using Prednisolone-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of prednisolone in urine?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix.[1][2] In the analysis of prednisolone in urine, endogenous components of the urine can either suppress or enhance the ionization of prednisolone and its internal standard, this compound, in the mass spectrometer's ion source.[1][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical data.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS), this compound. Shouldn't that compensate for matrix effects?
A2: While SIL-IS are the best practice for correcting matrix effects, they may not always provide complete compensation.[3][5][6] The assumption is that the analyte and the SIL-IS will be equally affected by suppression or enhancement. However, studies have shown that even with a SIL-IS like this compound, significant matrix effects can persist, leading to erroneous quantification.[3] This is particularly evident in urine samples with high specific gravity, which tend to have more pronounced matrix effects.[3] Research indicates that for prednisolone, deuterated standards cannot be relied upon to provide accurate quantification in all urine samples.[3]
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: There are two primary experimental methods to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of prednisolone and this compound is infused into the mass spectrometer post-column while a blank, extracted urine sample is injected. A dip or rise in the baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement, respectively.[1][2][4][7]
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the matrix factor (MF).[1] The peak area of prednisolone in a blank matrix extract that has been spiked with the analyte is compared to the peak area of prednisolone in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor.[1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q4: What are the common causes of matrix effects in urine samples for prednisolone analysis?
A4: The primary causes of matrix effects in urine are endogenous components that are co-extracted with prednisolone.[8] These can include salts, urea, creatinine, and various metabolites.[1] The complexity and variability of the urine matrix from different individuals can lead to inconsistent matrix effects.[3] Urine samples with a high specific gravity often contain higher concentrations of these interfering compounds, leading to more significant matrix effects.[3]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy despite using this compound.
This is a classic sign of uncompensated matrix effects. Here’s a systematic approach to troubleshoot this issue:
Step 1: Quantify the Matrix Effect
Perform a post-extraction spike experiment to calculate the matrix factor (MF) and the internal standard-normalized matrix factor. This will provide quantitative evidence of the extent of the matrix effect and how well this compound is compensating for it.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prednisolone and this compound spiked in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Blank urine from at least six different sources is extracted first. The extracted residue is then spiked with prednisolone and this compound to the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Blank urine is spiked with prednisolone and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Data Presentation: Matrix Effect and Recovery Data
| Parameter | Low QC | Medium QC | High QC | Acceptance Criteria |
| Matrix Factor (MF %) | Value | Value | Value | 85% - 115% |
| Recovery (RE %) | Value | Value | Value | Consistent and Precise |
| Process Efficiency (PE %) | Value | Value | Value | Within acceptable limits |
This table should be populated with your experimental data.
Step 2: Visualize the Workflow
A clear understanding of the experimental workflow is crucial for identifying potential sources of error.
Caption: Workflow for the quantitative assessment of matrix effects.
Step 3: Implement Mitigation Strategies
If the matrix factor is outside the acceptable range (typically 85-115%), consider the following strategies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction (LLE) for cleaning up complex matrices like urine.[4][9] Experiment with different SPE sorbents (e.g., mixed-mode, polymeric) to find the one that provides the cleanest extract.[10]
-
Liquid-Liquid Extraction (LLE): Optimize the pH and the extraction solvent to selectively extract prednisolone while leaving interfering components behind.[3]
-
"Dilute-and-Shoot": This is a simpler approach but may not be suitable for all assays as it can lead to significant matrix effects and contamination of the LC-MS system.[2][8] It is only feasible when the assay has very high sensitivity.[11]
-
-
Improve Chromatographic Separation: Modify your LC method to separate prednisolone and this compound from the co-eluting matrix components that are causing ion suppression or enhancement.[11]
-
Try a different analytical column with a different stationary phase.
-
Adjust the mobile phase composition and gradient profile.
-
-
Use Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a blank urine matrix that is free of the analyte.[12][13] This helps to ensure that the standards and the samples are affected by the matrix in the same way.
Issue 2: Inconsistent results across different urine samples.
This is likely due to the high inter-individual variability of the urine matrix.
Step 1: Assess Relative Matrix Effects
Evaluate the matrix effect across multiple sources of urine (at least 6 different lots). This will help you understand the variability of the matrix effect in your target population.
Step 2: Visualize the Logic for Mitigation
Caption: Logic for addressing inconsistent results due to matrix variability.
Step 3: Implement Robust Mitigation
-
More Rigorous Sample Cleanup: A more aggressive sample preparation method, such as a multi-step SPE protocol, may be necessary to remove a wider range of interfering compounds.
-
Standard Addition: For critical samples, the method of standard addition can be used to correct for matrix effects on a per-sample basis.[3][6] This involves adding known amounts of the analyte to aliquots of the sample and then extrapolating to determine the original concentration.
By systematically investigating and addressing matrix effects, you can significantly improve the accuracy, precision, and reliability of your prednisolone analysis in urine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS Signal for Prednisolone-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prednisolone-d8 in LC-MS applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am seeing no or very low signal intensity for this compound. What should I do?
A1: A complete loss or significant drop in signal intensity is a common issue that can typically be traced to the mass spectrometer (MS), the liquid chromatograph (LC), or the sample preparation process. A systematic approach is the best way to identify the root cause.
First, determine if the issue is with the instrument or your specific method/sample.[1] A good practice is to run a system suitability test or a benchmarking method with a reliable standard like prednisone (B1679067) to confirm the instrument is performing as expected.[1] If the benchmark fails, the problem lies with the instrument. If it passes, the issue is likely with your specific sample or method.
Below is a workflow to diagnose the problem:
Caption: General troubleshooting workflow for LC-MS signal loss.
Q2: My peak shape for this compound is poor (broadening, tailing, or splitting). What are the likely causes?
A2: Poor peak shape is typically a chromatographic issue.[2] Here are common causes and solutions:
-
Column Overload: The sample injected is too concentrated. Dilute your sample and reinject.
-
Column Contamination or Degradation: Contaminants from previous injections or the sample matrix can build up on the column. Try flushing the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement.[3]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.[3]
-
Extra-Column Volume: Excessive tubing length or fittings that are not zero-dead-volume can cause peak broadening. Ensure connections are tight and tubing is as short as possible.[3]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Ensure the mobile phase pH is appropriate.
Q3: The signal intensity for this compound is inconsistent between injections. What should I do?
A3: Poor repeatability can be caused by either the LC or the MS system.[1]
-
Autosampler/Injector Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Ion Source Instability: The electrospray can become unstable due to a dirty or improperly positioned spray needle. Clean the ion source, paying special attention to the capillary and cone/skimmer.[1]
-
Mobile Phase Issues: Inconsistent mobile phase composition due to improper mixing or evaporation can lead to variable ionization. Prepare fresh mobile phase daily.
-
Sample Degradation: Ensure your samples are stable in the autosampler over the course of the run.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode and polarity is best for this compound?
A1: this compound, like other corticosteroids with a 4-ene-3-one structure, ionizes well in positive ion mode using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][5][6]
-
ESI is the most common and is generally a good starting point. It is a soft ionization technique suitable for a wide range of compounds.[7]
-
APCI can be a better choice for less polar compounds and is often less susceptible to matrix effects from complex samples like plasma.[8][9][10] It requires the analyte to be thermally stable, which is the case for prednisolone (B192156).[9]
The protonated molecule [M+H]+ is the primary precursor ion to monitor.
Q2: What are the optimal MS/MS parameters for this compound?
A2: The optimal parameters should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. However, typical starting values based on published data for deuterated prednisolone are summarized below.
| Parameter | Prednisolone | This compound (ISTD) | Reference |
| Precursor Ion (Q1) | m/z 361.2 | m/z 369.0 | [4][11] |
| Product Ion (Q3) 1 | m/z 343.0 | m/z 351.0 | [4][11] |
| Product Ion (Q3) 2 | m/z 146.9 | m/z 149.9 (for d6) | [11] |
| Ionization Mode | Positive ESI or APCI | Positive ESI or APCI | [4][8] |
| Collision Energy (CE) | ~10-30 eV | ~10-30 eV | [4] |
| Cone/Fragmentor Voltage | ~10-15 V | ~10-15 V | [4] |
Note: The exact m/z values and collision energies will vary slightly depending on the instrument and specific deuteration pattern of the internal standard.
Q3: How can I optimize the ion source settings for better signal?
A3: Ion source parameters have a significant impact on signal intensity and stability.[12] A systematic optimization, often using a design of experiments (DoE) approach, is recommended.[13][14] The key parameters to adjust are interdependent.
Caption: Key interdependent parameters for ion source optimization.
-
Capillary Voltage (ESI): This voltage creates the charged droplets. Optimize for a stable spray and maximum signal. Too high a voltage can cause discharge and instability.[12]
-
Nebulizing Gas Pressure: This gas helps form a fine spray of droplets. Higher flow rates are often needed for higher LC flow rates or highly aqueous mobile phases.[12]
-
Drying Gas Flow and Temperature: This aids in solvent evaporation to release gas-phase ions. It must be optimized to ensure complete desolvation without causing thermal degradation of the analyte.[12][15]
-
Vaporizer Temperature (APCI): This is a critical parameter in APCI for converting the eluent into a vapor. It needs to be high enough for efficient vaporization but not so high that it degrades the analyte.[5][16]
Q4: What type of LC column and mobile phase should I use?
A4: A reversed-phase C18 column is the most common choice for prednisolone analysis.[1][4][11] Columns with a particle size of less than 3 µm are often used to achieve better separation efficiency.
-
Mobile Phase: A gradient elution using water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B) is typical.[4][8]
-
Additives: Small amounts of additives are crucial for good ionization.
-
Formic Acid (0.01-0.1%): Promotes protonation in positive mode, leading to the [M+H]+ ion.[4]
-
Ammonium Formate or Ammonium Acetate (B1210297) (1-5 mM): Can also improve ionization and peak shape.[4][17]
-
-
Q5: How can I minimize matrix effects from biological samples like plasma or urine?
A5: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge.[2]
-
Effective Sample Preparation: The goal is to remove as many interfering substances as possible. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples.[8][18] Liquid-liquid extraction (LLE) is another common technique.[4]
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from major matrix components, especially phospholipids.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough and the instrument is sensitive.
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself is an internal standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification even if signal suppression occurs.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for extracting this compound from serum or plasma. It should be optimized for your specific application.
Caption: General experimental workflow for SPE sample preparation.
Methodology:
-
Sample Pre-treatment: To 100-500 µL of plasma, add the internal standard (this compound).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[8][19]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.[8]
-
Washing:
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for several minutes.[8]
-
Elution: Elute the analytes with 1 mL of ethyl acetate or methanol.[8]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[8]
-
Reconstitution: Reconstitute the dry residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) before injection into the LC-MS system.[8]
Protocol 2: General LC-MS/MS Method Parameters
These are typical starting parameters for an LC-MS/MS analysis of this compound.
| Parameter | Typical Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, <3 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 5 - 20 µL |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%), hold, and re-equilibrate. |
| MS System | |
| Ion Source | ESI or APCI |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3-4 kV |
| Nebulizer Gas | 35-45 psi |
| Drying Gas Temp | ~350°C |
| Drying Gas Flow | ~10 L/min |
| MRM Transitions | See Table in FAQ Q2 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. restek.com [restek.com]
- 4. DSpace [repositori.upf.edu]
- 5. Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray and atmospheric pressure chemical ionization tandem mass spectrometric behavior of eight anabolic steroid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Prednisolone-d8 in Plasma Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression of Prednisolone-d8 in plasma samples during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis in plasma?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest (this compound), interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In plasma samples, common culprits for ion suppression include salts, proteins, and phospholipids (B1166683) that can co-elute with this compound and compete for ionization.[1][4]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for all ion suppression?
A2: While a stable isotope-labeled internal standard like this compound is the best practice to compensate for matrix effects, it may not always be a complete solution.[1][5] For effective compensation, the analyte and the internal standard must co-elute perfectly and experience the same degree of ion suppression.[6][7] However, differential matrix effects can occur if there is even a slight chromatographic separation between Prednisolone and this compound (an "isotope effect") or if the concentration of interfering components is extremely high.[7][8] Studies have shown that even with a stable isotope-labeled internal standard, significant matrix effects can persist, especially in samples with high specific gravity.[5]
Q3: My quality control (QC) samples are showing high variability. Could ion suppression be the cause?
A3: Yes, inconsistent and irreproducible results for QC samples are a classic symptom of unmanaged ion suppression.[8] The composition of biological matrices like plasma can vary between different lots or individuals, leading to different levels of ion suppression from one sample to another. This variability can result in poor precision and accuracy in your assay.[8]
Troubleshooting Guides
This section provides solutions to common problems you might encounter related to ion suppression.
Problem 1: Low signal intensity for this compound in plasma samples compared to neat solutions.
This indicates that components in the plasma matrix are suppressing the ionization of your analyte.
Caption: Troubleshooting workflow for low analyte signal intensity.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[1][2][9]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex plasma samples and can significantly reduce phospholipids and other interferences.[1][10]
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing salts and some polar interferences.[1][9]
-
Protein Precipitation (PPT): While quick and simple, PPT is the least effective method for removing non-protein matrix components and often results in significant ion suppression.[2][11]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting matrix components.[6]
-
Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and move your analyte away from regions of high ion suppression.
-
Change the Column: Using a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl) can alter selectivity.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency.[2]
-
-
Adjust Mass Spectrometer Settings:
-
Change Ionization Mode: If you are using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.[2][12]
-
Optimize Source Parameters: Fine-tuning parameters like ion source temperature and gas flow rates can influence ionization efficiency.[1]
-
Problem 2: The this compound internal standard signal is inconsistent across samples.
This suggests that the internal standard is not adequately compensating for variable matrix effects between samples.
Caption: Troubleshooting workflow for inconsistent internal standard signal.
-
Verify Co-elution: Carefully overlay the chromatograms of Prednisolone and this compound. They should elute at the exact same time. Even a small shift can expose them to different matrix components.[7][8] If a shift is observed, you may need to optimize your chromatography.[7]
-
Assess Differential Matrix Effects: Conduct a matrix effect experiment (see Experimental Protocol below) to determine if the analyte and internal standard are being suppressed to different extents.
-
Enhance Sample Cleanup: If differential matrix effects are confirmed, a more rigorous sample preparation method like SPE is recommended to remove the problematic matrix components.[8]
-
Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[8] However, ensure that the diluted concentration of Prednisolone is still well above the lower limit of quantification (LLOQ).
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Interferences | Typical Analyte Recovery | Potential for Ion Suppression |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Low[10] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Good | Medium[2] |
| Protein Precipitation (PPT) | Low | Often < 60%[10] | High[2][11] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps visualize where in the chromatogram ion suppression is occurring.
-
Setup:
-
Prepare a solution of this compound at a concentration that gives a stable signal.
-
Infuse this solution continuously into the MS detector, post-column, using a syringe pump and a T-connector.
-
-
Procedure:
-
Begin infusing the this compound solution and establish a stable baseline signal.
-
Inject a blank, extracted plasma sample onto the LC column.
-
-
Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any dips or decreases in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.[4][8] You can then adjust your chromatography to move the elution of this compound away from these zones.
-
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prednisolone and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank plasma. Spike Prednisolone and this compound into the extracted matrix before the final reconstitution step.[7][11]
-
Set C (Pre-Extraction Spike): Spike Prednisolone and this compound into blank plasma before the extraction procedure.[7]
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.[8]
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
By comparing the matrix effect for both Prednisolone and this compound, you can determine if differential suppression is occurring.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing poor chromatographic peak shape of Prednisolone-d8
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape with Prednisolone-d8.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The most common culprit is the interaction of polar functional groups on the prednisolone (B192156) molecule with active residual silanol (B1196071) groups (Si-OH) on the silica-based column packing.[1][2] These interactions can lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail".[1] Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase pH.[1][2][4]
Q2: Can the deuterium (B1214612) labeling in this compound affect its peak shape?
A2: While deuterium labeling can sometimes lead to slight differences in retention time compared to the non-deuterated analog (a phenomenon known as the chromatographic isotope effect), it is not a common cause of poor peak shape like tailing or fronting.[5] The chemical properties of this compound are very similar to prednisolone, so the primary factors affecting peak shape will be the same for both compounds. If you observe a chromatographic shift, adjusting the mobile phase composition or temperature may help to achieve co-elution with the unlabeled standard.[6]
Q3: What is the ideal mobile phase composition for good peak shape of this compound?
A3: For neutral compounds like prednisolone, the mobile phase composition, particularly the organic solvent ratio, is key. A typical mobile phase for prednisolone analysis is a mixture of methanol (B129727) or acetonitrile (B52724) and water.[7][8][9] The optimal ratio will depend on the specific column and desired retention time, but a starting point could be a 50:50 or 60:40 mixture of organic solvent and water.[8][9][10] While prednisolone is not strongly acidic or basic, using a buffer can sometimes help to ensure a consistent ionic environment and improve peak shape.[1]
Q4: My peak shape for this compound is broad. What could be the cause?
A4: Broad peaks can be caused by several factors, including column deterioration, a void at the column inlet, or a partially plugged frit.[4][11][12] It can also result from extra-column effects such as excessive tubing length or dead volume in connections.[2][4] An injection solvent that is significantly stronger than the mobile phase can also lead to peak broadening.[2][11] Additionally, a temperature gradient within the column can cause peak broadening.[11]
Troubleshooting Guide
Issue: Asymmetrical Peak Tailing
Question: I am observing significant peak tailing for this compound. How can I improve the peak shape?
Answer:
Peak tailing is a common issue that can often be resolved by systematically evaluating and optimizing your chromatographic conditions. Below is a step-by-step guide to troubleshoot and improve peak symmetry.
1. Evaluate Mobile Phase pH (if applicable)
While prednisolone is largely neutral, secondary interactions with silanol groups can be pH-dependent. For acidic compounds, a low pH mobile phase is used to suppress ionization and minimize these interactions.[1] Although less critical for prednisolone, ensuring a consistent and appropriate pH can be beneficial.
2. Optimize Mobile Phase Composition
The choice and ratio of organic solvent can influence peak shape.
-
Solvent Type: Both methanol and acetonitrile are commonly used for prednisolone analysis.[7][8][10] If you are using one, try switching to the other to see if it improves peak shape.
-
Solvent Ratio: Adjust the percentage of organic solvent in your mobile phase. A change in the organic-to-aqueous ratio can alter the interaction of this compound with the stationary phase.[6]
3. Check for Column Overload
Injecting too much sample onto the column can saturate the stationary phase and lead to peak distortion, including tailing.[1][2]
-
Action: Reduce the injection volume or dilute your sample and reinject. Compare the peak shape to the original injection.
4. Inspect for Extra-Column Effects
Dead volume in the system can cause peak broadening and tailing.[2][4]
-
Action:
-
Ensure all fittings and connections are tight and properly seated.
-
Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
5. Assess Column Health
A deteriorating column is a frequent cause of poor peak shape.[11][12]
-
Action:
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, try a new or different C18 column, preferably one that is end-capped to minimize silanol interactions.[1]
-
Data Presentation
Table 1: Hypothetical Impact of Mobile Phase pH on Peak Asymmetry for an Ionizable Impurity
While this compound itself is not highly ionizable, impurities or co-eluting compounds in the sample might be. This table illustrates how adjusting the mobile phase pH can significantly improve the peak shape of an acidic impurity, which could be contributing to the perceived poor peak shape of the main analyte.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (As) | Peak Shape Description |
| 6.0 | Mostly Ionized | > 2.0 | Severe Tailing |
| 4.5 (near pKa) | Partially Ionized | 1.5 - 2.0 | Moderate Tailing |
| 3.0 | Mostly Neutral | 1.1 - 1.5 | Minor Tailing |
| 2.5 | Fully Neutral | < 1.1 | Symmetrical |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Prednisolone Analysis
This protocol provides a starting point for the analysis of this compound and can be modified for troubleshooting purposes.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size[7]
-
Mobile Phase: Methanol:Water (58:42 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 25 °C[7]
-
Injection Volume: 20 µL[7]
-
Detector: UV at 254 nm[7]
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to the desired concentration. Filter the sample through a 0.45 µm syringe filter before injection.[7]
Visualization
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting poor chromatographic peak shape for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. amecj.com [amecj.com]
- 8. rjwave.org [rjwave.org]
- 9. ijnrd.org [ijnrd.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Prednisolone-d8 Adduct Formation
Welcome to the technical support center for Prednisolone-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common adducts observed with this compound in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), this compound, like other corticosteroids, is prone to forming several common adducts. These include protonated molecules ([M+H]⁺), as well as adducts with alkali metals and ammonium (B1175870) ions. The most frequently observed adducts are:
-
[M+H]⁺: The protonated molecule, which is often the desired ion for quantification.
-
[M+Na]⁺: A sodium adduct, which is a common contaminant in solvents, glassware, and samples.[1]
-
[M+K]⁺: A potassium adduct, also a common contaminant.
-
[M+NH₄]⁺: An ammonium adduct, which can be intentionally formed by adding ammonium salts to the mobile phase to promote a single, stable adduct.[2][3]
-
In negative ion mode, acetate (B1210297) adducts [M+CH₃COO]⁻ may be observed if acetate-containing buffers are used.[3][4]
The formation of multiple adducts can distribute the analyte signal, leading to reduced sensitivity for the ion of interest and complicating data analysis.[2]
Q2: Why is it important to control adduct formation for this compound?
A2: Controlling adduct formation is crucial for several reasons:
-
Improved Sensitivity: When the analyte signal is concentrated into a single, desired ion (e.g., [M+H]⁺), the sensitivity of the assay increases.[2]
-
Enhanced Reproducibility: Inconsistent adduct formation can lead to variability in quantitative results.[3]
-
Simplified Data Analysis: A clean mass spectrum with a predominant analyte ion simplifies peak integration and data interpretation.
-
Reliable Fragmentation: Metal adducts, particularly sodium adducts, are often difficult to fragment in tandem mass spectrometry (MS/MS), which can hinder structural confirmation and the development of sensitive multiple reaction monitoring (MRM) assays.[2][5]
Q3: What are the primary sources of metal ion contamination that lead to unwanted adducts?
A3: Metal ion contamination, primarily sodium and potassium, is a common cause of unwanted adduct formation. Key sources include:
-
Glassware: Glass vials and containers can leach metal ions into the sample and mobile phases.[1]
-
Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of metal ions. Using high-purity, LC-MS grade solvents is recommended.[2]
-
Sample Matrix: Biological samples inherently contain high concentrations of various salts.[1]
-
Mobile Phase Additives: While some additives are used to control adducts, impure additives can introduce contaminants.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and reducing adduct formation with this compound.
Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
Root Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Contaminated Solvents/Reagents | Use high-purity solvents and freshly prepared mobile phases. | Protocol: 1. Utilize LC-MS grade water, acetonitrile, and methanol (B129727).[2]2. Prepare mobile phases fresh daily.3. Filter all mobile phases through a 0.2 µm filter. |
| Leaching from Glassware | Switch to polypropylene (B1209903) or other plastic vials and containers. | Protocol: 1. Replace all glass autosampler vials with certified low-bleed polypropylene vials.[1]2. Use plastic volumetric flasks and cylinders for mobile phase preparation where appropriate. |
| Inefficient Protonation | Add a proton source to the mobile phase to favor [M+H]⁺ formation. | Protocol: 1. Acidify the mobile phase with 0.1% formic acid.[2][5][6]2. Alternatively, use a cocktail of formic acid, trifluoroacetic acid, and heptafluorobutyric acid for enhanced suppression of metal adducts.[5][6] |
| High Salt Content in Sample | Implement a rigorous sample preparation method to remove salts. | Protocol: 1. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.[1]2. For protein precipitation, use methods that are less likely to introduce high salt concentrations. |
Issue 2: Inconsistent or Low Analyte Signal Due to Multiple Adducts
Root Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Competition Between Different Adduct Species | Promote the formation of a single, consistent adduct. | Protocol: 1. Add a volatile salt like ammonium formate (B1220265) or ammonium acetate (5-10 mM) to the mobile phase to encourage the formation of the [M+NH₄]⁺ adduct.[2][3]2. This provides a constant supply of ammonium ions, outcompeting sodium and potassium for adduct formation.[2] |
| Suboptimal Ion Source Parameters | Optimize ion source settings to favor the desired ion. | Protocol: 1. Tune the mass spectrometer specifically for the desired this compound adduct (e.g., [M+H]⁺ or [M+NH₄]⁺).2. Adjust the nebulizing and drying gas flows and temperatures. Higher flow rates or aqueous mobile phases may require increased gas flow and temperature.[2]3. Optimize the capillary voltage to ensure stable spray and efficient ionization.[1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Minimizing Metal Adducts
-
Reagents and Materials:
-
LC-MS grade water
-
LC-MS grade methanol or acetonitrile
-
Formic acid (≥99% purity)
-
Ammonium formate (≥99% purity)
-
Sterile, single-use plastic volumetric flasks and graduated cylinders
-
0.2 µm solvent filtration apparatus
-
-
Procedure for Acidified Mobile Phase (Promoting [M+H]⁺):
-
Measure 900 mL of LC-MS grade water into a clean, plastic container.
-
Add 1 mL of formic acid to achieve a 0.1% concentration.
-
Bring the final volume to 1 L with LC-MS grade water.
-
Repeat the process for the organic phase (methanol or acetonitrile).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Procedure for Ammonium Formate Mobile Phase (Promoting [M+NH₄]⁺):
-
Prepare a 1 M stock solution of ammonium formate by dissolving 6.31 g in 100 mL of LC-MS grade water.
-
For a 10 mM mobile phase, add 10 mL of the 1 M ammonium formate stock solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with LC-MS grade water.
-
Prepare the organic phase as usual.
-
Degas both mobile phases.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for adduct reduction.
Caption: Competitive adduct formation with this compound.
Caption: Troubleshooting workflow for reducing metal adducts.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
Technical Support Center: Chromatographic Separation of Prednisolone and Prednisolone-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal HPLC or UHPLC column for the separation of prednisolone (B192156) and its deuterated internal standard, prednisolone-d8 (B15144972).
Frequently Asked Questions (FAQs)
Q1: Why is the choice of column critical for the analysis of prednisolone and its deuterated internal standard (IS), this compound?
A1: A robust chromatographic separation between prednisolone and this compound is essential for accurate and precise quantification in bioanalytical methods. Although mass spectrometry can differentiate between the two compounds based on their mass-to-charge ratio, co-elution can lead to issues such as ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other. This can compromise the accuracy and reproducibility of the analytical method. Furthermore, a good separation ensures that any potential isobaric interferences from the biological matrix do not affect the quantification of either the analyte or the internal standard.
Q2: What is the "chromatographic isotope effect" and how does it affect the separation of prednisolone and this compound?
A2: The chromatographic isotope effect is a phenomenon where isotopically labeled compounds, such as this compound, exhibit slightly different retention behavior compared to their unlabeled counterparts.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic than their non-deuterated analogs.[2] This can result in the deuterated internal standard (this compound) eluting slightly earlier than the analyte (prednisolone). The magnitude of this effect depends on the number and position of the deuterium (B1214612) atoms, as well as the chromatographic conditions.[1]
Q3: Which type of column is generally recommended for the separation of prednisolone and this compound?
A3: C18 columns are the most commonly used stationary phases for the separation of corticosteroids like prednisolone.[3][4][5][6] However, the specific selectivity of the C18 phase can vary between manufacturers and even between different product lines from the same manufacturer. For closely related compounds like an analyte and its deuterated internal standard, columns with alternative selectivities, such as Phenyl or PFP (Pentafluorophenyl) phases, may offer enhanced resolution by providing different interaction mechanisms (e.g., π-π interactions).
Q4: Can I use a non-deuterated internal standard for prednisolone quantification?
A4: While it is possible to use a structurally similar, non-deuterated compound as an internal standard (e.g., betamethasone (B1666872) or metformin), a deuterated internal standard like this compound is considered the "gold standard" for quantitative bioanalysis by LC-MS/MS.[5][7][8][9] This is because a deuterated IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This leads to more effective compensation for matrix effects and other sources of analytical variability, resulting in higher accuracy and precision.[7][8]
Troubleshooting Guide
Issue 1: Co-elution or Poor Separation of Prednisolone and this compound
-
Symptom: The peaks for prednisolone and this compound are not baseline resolved in the chromatogram.
-
Potential Causes & Solutions:
-
Inherent Chromatographic Isotope Effect: As mentioned in the FAQs, the deuterated internal standard may elute slightly earlier than the analyte.
-
Optimize Mobile Phase: Adjusting the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the mobile phase composition can sometimes improve separation. Acetonitrile (B52724), being a stronger solvent, may reduce retention and potentially the separation window. Experimenting with different gradients or isocratic holds can also be beneficial.
-
Change Column Selectivity: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a standard C18 to a Phenyl or PFP column) can provide the necessary selectivity to resolve the two compounds.
-
-
Inadequate Column Efficiency: An old or poorly packed column can lead to broad peaks and poor resolution.
-
Replace the Column: If the column has been used extensively or is showing signs of degradation (e.g., high backpressure, peak tailing), replace it with a new one of the same type.
-
Use a Higher Efficiency Column: Consider switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) or a superficially porous particle (core-shell) column to improve peak efficiency and resolution.
-
-
Issue 2: Inconsistent Retention Times
-
Symptom: The retention times of prednisolone and/or this compound are shifting between injections or batches.
-
Potential Causes & Solutions:
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time variability.
-
Use a Column Oven: Ensure the column is housed in a thermostatically controlled compartment to maintain a stable temperature.
-
-
Mobile Phase Inconsistency: Changes in the mobile phase composition can affect retention times.
-
Freshly Prepare Mobile Phase: Prepare fresh mobile phase for each analytical run and ensure it is well-mixed.
-
Use a Degasser: Ensure the HPLC/UHPLC system's degasser is functioning correctly to prevent dissolved gases from affecting the pump performance.
-
-
Column Equilibration: Insufficient column equilibration time can cause retention time drift at the beginning of a run.
-
Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before the first injection.
-
-
Data Presentation: Column Performance Comparison
The following table summarizes various columns and conditions that have been used for the analysis of prednisolone, often with a deuterated internal standard. While direct resolution values (Rs) between prednisolone and this compound are not always reported, the successful use of these columns in validated bioanalytical methods indicates their suitability.
| Column Chemistry | Column Dimensions | Mobile Phase | Key Observations |
| C18 | |||
| Gemini C18[4] | 150 x 4.6 mm, 5 µm | Acetonitrile:0.5% Acetic Acid in Water (50:50, v/v) | Used successfully for the quantification of prednisolone in human plasma with a deuterated internal standard (prednisolone-d6).[4] |
| Grace C18[5] | 250 x 4.6 mm, 5 µm | Methanol:Water (70:30, v/v) | Developed for the determination of prednisolone in rat plasma.[5] |
| Supelcosil LC-18-DB[6] | 150 x 4.6 mm, 5 µm | 16% Isopropanol in Water with 0.1% Trifluoroacetic Acid | Simultaneous determination of prednisolone, prednisone, and cortisol.[6] |
| Acquity BEH C18[3] | 100 x 2.1 mm, 1.7 µm | Water (1mM Ammonium Formate, 0.01% Formic Acid) and Acetonitrile (0.01% Formic Acid) | Used for the analysis of prednisolone and its metabolites, including the use of this compound as an internal standard.[3] |
| PFP (Pentafluorophenyl) | |||
| HSS-PFP[10] | 50 x 2.1 mm | Mobile Phase A: 0.2% Formic Acid in Water; Mobile Phase B: 0.2% Formic Acid in Methanol/Acetonitrile | Utilized for the determination of a panel of steroids including prednisolone. PFP columns can offer alternative selectivity to C18.[10] |
Experimental Protocols
Representative Experimental Protocol for Prednisolone Analysis
This protocol is a generalized example based on common practices in published literature.[3][4][10]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile or methanol containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Acquity BEH C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Prednisolone: [Precursor ion > Product ion]
-
This compound: [Precursor ion > Product ion]
-
-
Mandatory Visualization
Caption: A flowchart outlining the decision-making process for selecting a suitable HPLC/UHPLC column.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repositori.upf.edu]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
Technical Support Center: Mitigating Carryover of Prednisolone-d8 in Autosamplers
Welcome to the technical support center for mitigating the carryover of Prednisolone-d8 in your LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to autosampler carryover of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a problem for this compound analysis?
A1: Carryover is the unintentional appearance of an analyte from a previous injection in a subsequent analysis.[1] For this compound, which is used as an internal standard for the quantification of Prednisolone, carryover can lead to inaccurate and unreliable results. It can artificially inflate the measured concentration of the analyte in subsequent samples, leading to false positives or inaccurate quantification.[2]
Q2: What are the common causes of this compound carryover in an autosampler?
A2: Carryover of this compound is often attributed to its physicochemical properties and interactions with the LC system. Common causes include:
-
Adsorption: Prednisolone, and by extension this compound, is a steroid that can be "sticky," meaning it can adsorb to surfaces within the autosampler, such as the needle, rotor seals, and tubing.[3]
-
Poor Solubility: While soluble in organic solvents, Prednisolone has very slight solubility in water.[4][5] If the wash solvent is not strong enough, it may not effectively remove all traces of this compound.
-
Hardware Issues: Worn or damaged autosampler components, like rotor seals or the needle seat, can create dead volumes where the analyte can be trapped and slowly released in subsequent injections.[6]
-
Sample Matrix Effects: Complex biological matrices can sometimes exacerbate carryover issues.
Q3: How can I identify the source of this compound carryover in my system?
A3: A systematic approach is crucial to pinpoint the source of carryover. This typically involves injecting a high-concentration standard followed by a series of blank injections.[7] The pattern of carryover observed in the blanks can help identify the source. A steadily decreasing peak area across multiple blanks often points to a "classic" carryover issue from the autosampler, while a consistent peak area might suggest a contaminated blank or mobile phase.[7]
Troubleshooting Guides
Guide 1: Initial Assessment and Mitigation of this compound Carryover
This guide provides a step-by-step approach to identifying and addressing the most common causes of this compound carryover.
Step 1: Confirm Carryover
-
Inject a high-concentration standard of this compound.
-
Immediately follow with at least three to five blank injections (using the sample diluent).
-
Analyze the chromatograms of the blank injections for the presence of a this compound peak.
Step 2: Optimize the Autosampler Wash Method
A robust wash method is the first line of defense against carryover.
-
Increase Wash Volume and Cycles: Ensure the volume of the wash solvent is sufficient to thoroughly rinse the needle and injection port. Increasing the number of wash cycles can also be effective.[2]
-
Use a Stronger Wash Solvent: Prednisolone is soluble in organic solvents like methanol, ethanol, and DMSO.[4][8] A wash solvent with a higher percentage of organic solvent is likely to be more effective. Consider using a wash solvent that is as strong or stronger than the mobile phase used for elution.
-
Employ a Dual-Solvent Wash: Using two different wash solvents can be highly effective. For example, a wash with a high-organic solvent to dissolve the this compound, followed by a wash with a solvent that is miscible with the mobile phase.[2]
Step 3: Inspect and Maintain Autosampler Components
Regular maintenance is critical to prevent carryover.
-
Rotor Seal: Inspect the rotor seal for scratches or wear. A worn seal is a common source of carryover and should be replaced.[6]
-
Needle and Needle Seat: Check the needle for any bends or burrs and the needle seat for signs of wear.
-
Tubing and Fittings: Ensure all connections are secure and free of leaks, as these can create dead volumes.
Guide 2: Advanced Troubleshooting for Persistent Carryover
If the initial steps do not resolve the issue, the following advanced troubleshooting strategies can be employed.
Step 1: Evaluate Different Wash Solvents
The composition of the wash solvent is critical. The following table provides a starting point for optimizing the wash solvent for this compound.
| Wash Solvent Composition | Expected Efficacy | Notes |
| 100% Mobile Phase A (Aqueous) | Low | Prednisolone has low water solubility.[5] |
| 50:50 Methanol:Water | Moderate | A common starting point for reversed-phase methods. |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | High | The high organic content will aid in solubilizing this compound. The acid may help to disrupt interactions with surfaces. |
| 100% Isopropanol | High | Isopropanol is a strong solvent for many organic compounds. |
| 50:50 DMSO:Methanol | Very High | DMSO is a powerful solvent for Prednisolone.[8] |
Step 2: Experiment with Injection Modes
Some autosamplers offer different injection modes (e.g., partial loop, full loop). A full loop injection can sometimes provide a more thorough flushing of the sample flow path and reduce carryover.[9]
Step 3: Passivation of the System
For particularly "sticky" compounds, passivating the system by making several injections of a high-concentration standard can help to saturate active sites and reduce carryover in subsequent analytical runs.
Experimental Protocols
Protocol 1: Quantitative Assessment of Autosampler Carryover
Objective: To quantify the percentage of carryover from a high-concentration standard to a subsequent blank injection.
Materials:
-
High-concentration this compound standard (e.g., Upper Limit of Quantification - ULOQ)
-
Blank solution (sample diluent)
-
LC-MS/MS system
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical method.
-
Inject the blank solution to establish a baseline.
-
Inject the high-concentration this compound standard (ULOQ).
-
Immediately inject the blank solution.
-
Calculate the carryover percentage using the following formula:
% Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100
Acceptance Criteria: Typically, carryover should be less than 0.1% of the ULOQ peak area, or not detectable at the Lower Limit of Quantification (LLOQ).
Protocol 2: Autosampler Cleaning Procedure for this compound
Objective: To provide a robust cleaning protocol to minimize this compound carryover.
Materials:
-
Wash Solvent 1: 90:10 Acetonitrile:Water with 0.1% Formic Acid
-
Wash Solvent 2: 100% Isopropanol
-
LC-MS grade water and solvents
Procedure:
-
Flush the System: Flush all LC lines with Isopropanol for at least 30 minutes.
-
Clean the Injection Port: If possible, manually clean the needle seat and injection port with a swab soaked in Isopropanol.
-
Configure the Autosampler Wash Method:
-
Set the autosampler to perform a two-solvent wash.
-
Use Wash Solvent 1 for the first wash cycle (e.g., 500 µL).
-
Use Wash Solvent 2 for the second wash cycle (e.g., 500 µL).
-
Implement both a pre-injection and post-injection wash.
-
-
Cycle the System: Run several blank injections with the new wash method to ensure the system is clean.
Visualizations
Caption: A troubleshooting workflow for mitigating this compound carryover.
Caption: Key considerations for optimizing the autosampler wash solvent.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Solving integration issues with Prednisolone-d8 peaks
Welcome to the technical support center for Prednisolone-d8. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common integration issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Prednisolone, meaning that eight hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is widely used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The primary advantage of using a SIL-IS is that it has nearly identical chemical and physical properties to the analyte of interest (Prednisolone).[1] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of variations in the analytical process, such as matrix effects and extraction efficiency.
Q2: What are the most common integration issues observed with this compound peaks?
The most frequently encountered integration issues with this compound peaks include:
-
Peak Splitting: The appearance of a single peak as two or more closely eluting peaks.
-
Peak Tailing: Asymmetrical peaks with a trailing edge that extends from the peak maximum.
-
Peak Fronting: Asymmetrical peaks with a leading edge that is less steep than the trailing edge.
-
Poor Integration/Baseline Issues: Incorrect determination of the peak start and end points, leading to inaccurate area counts.
-
Co-elution with Unlabeled Prednisolone: Incomplete separation of this compound and Prednisolone peaks.
Q3: Why is it crucial for the this compound peak to have a good shape and be well-integrated?
Accurate and precise quantification in LC-MS/MS analysis relies on the consistent and correct integration of both the analyte and the internal standard peaks. A poor peak shape or incorrect integration of the this compound peak can lead to variability in the peak area ratio of the analyte to the internal standard, resulting in inaccurate and imprecise concentration measurements.
Troubleshooting Guides
Issue 1: this compound Peak Splitting
Peak splitting of the internal standard can be a frustrating issue. The following guide provides a systematic approach to troubleshooting this problem.
Systematic Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting workflow for this compound peak splitting.
Detailed Steps:
-
Observe the Chromatogram: Carefully examine if the peak splitting occurs for all peaks or only for the this compound peak.
-
All Peaks Splitting: If all peaks are split, the issue is likely systemic.
-
Check for Dead Volume: Ensure all fittings and connections are secure and properly seated to avoid extra-column volume.
-
Column Health: Inspect the column for voids or contamination. A blocked frit can also cause peak splitting.[2] Consider flushing or replacing the column.
-
Injector Issues: An erratic injection can cause the sample to be introduced onto the column in two bands, leading to split peaks.
-
-
Only this compound Peak is Splitting: This suggests an issue specific to the deuterated standard.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[3] Try dissolving the sample in the mobile phase.
-
Co-elution: There might be co-eluting isomers or impurities with similar mass-to-charge ratios.
-
Chromatographic Deuterium Effect: Deuterated compounds can sometimes exhibit slightly different retention behavior than their non-deuterated counterparts.[4] Optimizing the chromatographic method, such as adjusting the gradient or temperature, may be necessary to ensure co-elution or achieve baseline separation if desired.
-
Issue 2: this compound Peak Tailing or Fronting
Asymmetrical peaks can significantly impact the accuracy of integration.
Troubleshooting Peak Asymmetry
| Peak Anomaly | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Unwanted interactions between this compound and the stationary phase (e.g., exposed silanols). | - Adjust mobile phase pH to suppress ionization of silanols. - Use a column with better end-capping. - Add a competitive base to the mobile phase in low concentrations. |
| Column Overload: Injecting too much sample can lead to tailing. | - Reduce the injection volume or sample concentration. | |
| Column Contamination: Accumulation of strongly retained compounds on the column. | - Flush the column with a strong solvent. - Replace the guard column or the analytical column if necessary. | |
| Peak Fronting | Sample Overload: Injecting a sample at a concentration that saturates the stationary phase. | - Dilute the sample or decrease the injection volume. |
| Poorly Packed Column Bed: A void or channel in the column packing. | - Replace the column. | |
| Incompatible Sample Solvent: Sample dissolved in a solvent much stronger than the mobile phase. | - Reconstitute the sample in the initial mobile phase or a weaker solvent. |
Issue 3: Poor Peak Integration and Baseline Noise
Incorrect integration can be a major source of error.
Quantitative Data for Peak Integration Parameters
The following table provides examples of typical "good" and "bad" integration parameters. Note that optimal values are method-dependent.
| Integration Parameter | "Good" Starting Value | "Bad" Value (and Potential Consequence) |
| Peak Width | Set to the width of a typical this compound peak at half-height (e.g., 5-10 seconds). | Too narrow (e.g., <2 seconds): May miss parts of the peak or split it. Too wide (e.g., >20 seconds): May merge with adjacent noise or small peaks. |
| Threshold/Slope Sensitivity | Set just above the baseline noise level (e.g., 100-500 µV/sec). | Too low: May integrate baseline noise. Too high: May miss small peaks or the start/end of broader peaks. |
| Baseline Determination | Use a consistent method for all injections (e.g., valley-to-valley for partially resolved peaks). | Inconsistent application of baseline correction can lead to significant variability. |
Troubleshooting Workflow for Poor Integration
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Prednisolone Using Prednisolone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of prednisolone (B192156) in biological matrices, with a specific focus on the use of Prednisolone-d8 as an internal standard. The information presented is curated from various scientific publications and is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical assays.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical regulatory requirement in drug development. It ensures that the method is accurate, precise, and reproducible for the intended use, which is typically to quantify a drug and/or its metabolites in biological samples. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which are essential references for any validation study.[1][2][3] A key component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a suitable internal standard (IS). An ideal IS is an isotopically labeled version of the analyte, such as this compound for prednisolone, as it shares very similar physicochemical properties with the analyte, leading to better compensation for variability during sample preparation and analysis.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the bioanalytical method validation of prednisolone using LC-MS/MS.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is crucial for achieving high recovery and minimizing matrix effects. The three most common techniques for prednisolone extraction from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent (e.g., methanol, acetonitrile) or acid.[4][5] | Separation of the analyte based on its differential solubility in two immiscible liquid phases.[6] | Analyte is retained on a solid sorbent while interferences are washed away.[3][7] |
| Advantages | Simple, fast, and inexpensive. | High recovery and clean extracts. | High selectivity, high recovery, and automation friendly. |
| Disadvantages | May result in less clean extracts and significant matrix effects. | Can be labor-intensive and may use large volumes of organic solvents. | Can be more expensive and requires method development for sorbent selection. |
| Typical Solvents/Sorbents | Acetonitrile (B52724), Methanol.[4][8] | Ethyl acetate (B1210297), Diethyl ether.[1][3][7] | C18, Oasis HLB.[7][9] |
Comparison of LC-MS/MS Method Validation Parameters
The following tables summarize the validation parameters from different published LC-MS/MS methods for the quantification of prednisolone in human plasma.
Method 1: Using Prednisolone-d6 as Internal Standard[9]
| Validation Parameter | Result |
| Linearity Range | Not Specified |
| LLOQ | Not Specified |
| Accuracy | Within ±15% of nominal concentrations |
| Precision (RSD%) | Intra-day: ≤ 5.8%, Inter-day: ≤ 7.2% |
| Recovery | > 85% |
| Matrix Effect | Not Specified |
Method 2: Using a Non-deuterated Internal Standard (Metformin)[1]
| Validation Parameter | Result |
| Linearity Range | 100 - 1600 ng/mL |
| LLOQ | 100 ng/mL |
| Accuracy | Within ±15% of nominal concentrations |
| Precision (RSD%) | Intra-day: 1.2 - 3.5%, Inter-day: 2.1 - 4.8% |
| Recovery | 72.2 - 77.6% |
| Matrix Effect | Not Specified |
Method 3: Direct Injection after Ultrafiltration[10]
| Validation Parameter | Result |
| Linearity Range | 0.100 - 200 ng/mL |
| LLOQ | 0.100 ng/mL |
| Accuracy | Within ±15% of nominal concentrations |
| Precision (RSD%) | Intra-run: ≤ 8.1%, Inter-run: ≤ 9.3% |
| Recovery | Not Applicable (Direct Injection) |
| Matrix Effect | Minimized by online extraction |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a representative example of an LLE procedure for prednisolone from plasma.[1][3][7]
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of this compound internal standard solution (concentration to be optimized).
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium hydroxide) and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This protocol provides a general procedure for PPT.[4][8]
-
To 100 µL of plasma in a microcentrifuge tube, add 5 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected, or evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.
Stability Assessment
Stability of the analyte in the biological matrix is a critical parameter to evaluate during method validation. Stability studies should be conducted to cover the expected conditions during sample handling, storage, and analysis.[1]
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Three freeze-thaw cycles from -20°C or -80°C to room temperature.[1] | Mean concentration should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | Room temperature for a duration that exceeds the expected sample handling time (e.g., 4-24 hours).[1] | Mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | Storage at a specified temperature (e.g., -20°C or -80°C) for a period longer than the expected storage time of study samples.[1] | Mean concentration should be within ±15% of the nominal concentration. |
| Stock Solution Stability | Stability of prednisolone and this compound stock solutions at room temperature and refrigerated conditions.[1] | Response should be within ±10% of the initial response. |
Conclusion
The selection of a bioanalytical method for prednisolone quantification should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The use of a deuterated internal standard like this compound is highly recommended to ensure the robustness and reliability of the method by compensating for potential variabilities in sample preparation and instrument response. Both LLE and SPE can provide clean extracts and high recovery, while PPT offers a simpler and faster, though potentially less clean, alternative. The validation data presented in this guide can serve as a valuable resource for researchers in developing and validating their own bioanalytical methods for prednisolone. It is imperative to perform a full validation according to the latest regulatory guidelines to ensure data integrity and acceptance by regulatory authorities.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. The Analytical Scientist | Automated Extraction of Isomeric Cortisone and Prednisolone from Plasma using Novum™ Simplified Liquid Extraction (SLE) [theanalyticalscientist.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. arborassays.com [arborassays.com]
- 7. scispace.com [scispace.com]
- 8. Simultaneous Determination of Prednisone and Prednisolone in Serum by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Prednisolone-d8 vs. Prednisolone-d6 as an Internal Standard: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of Prednisolone-d8 (B15144972) and Prednisolone-d6 for use as internal standards in the quantitative analysis of prednisolone (B192156), supported by experimental data and established analytical principles.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for achieving accurate and precise quantification.[1] By being chemically identical to the analyte, SIL-ISs co-elute and experience similar ionization effects, thereby effectively compensating for variability during sample preparation and analysis.[1][2] Both this compound and Prednisolone-d6 fall into this category of ideal internal standards.
Performance Comparison: this compound vs. Prednisolone-d6
Theoretical Advantages of Higher Deuteration (this compound):
A higher degree of deuteration, as in this compound, is generally preferred to minimize the potential for isotopic crosstalk. This occurs when the isotopic peaks of the analyte contribute to the signal of the internal standard, or vice versa. A mass shift of +8 amu provides a greater separation from the natural isotope distribution of prednisolone compared to a +6 amu shift, reducing the risk of this interference.
However, it is crucial to ensure that the deuterium (B1214612) labeling does not significantly alter the chromatographic behavior of the internal standard relative to the analyte. While minor shifts in retention time can sometimes be observed with highly deuterated compounds, they ideally should co-elute to provide the most accurate correction for matrix effects.[2]
Experimental Data Summary:
The following tables summarize performance data from separate studies that utilized either this compound or Prednisolone-d6 as an internal standard for prednisolone quantification. It is important to note that these results are from different experimental setups and matrices, and therefore do not represent a direct comparison.
| Performance Metric | Prednisolone-d6 in Human Plasma[3] | Remarks |
| Linearity Range | 2.0–1000 ng/mL | Demonstrates a wide dynamic range suitable for pharmacokinetic studies. |
| Accuracy | 94.7% to 103.8% | Within generally accepted regulatory limits (typically 85-115%). |
| Precision (CV%) | 1.1% to 6.3% | Indicates high reproducibility of the method. |
| Mean Overall Recovery | ≥ 80% | Shows efficient extraction from the biological matrix. |
| Matrix Factor | 1.00 to 1.06 | Suggests minimal ion suppression or enhancement in this specific method. |
| Performance Consideration | This compound in Human Urine[4] | Remarks |
| Matrix Effect | Significant in ~20% of high specific gravity samples | Even with a SIL-IS, matrix effects can impact quantification, highlighting the need for careful method validation in the specific matrix of interest.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are examples of experimental protocols for the analysis of prednisolone using a deuterated internal standard.
Example Protocol for Prednisolone Analysis in Human Plasma using Prednisolone-d6[3]
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 μL of human plasma, add the Prednisolone-d6 internal standard solution.
-
Load the sample onto an OASIS WCX (1cc, 30mg) solid-phase extraction cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Gemini C18 (150 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile-0.5% acetic acid in water (50:50, v/v)
-
Flow Rate: Isocratic elution
-
-
Mass Spectrometry (MS/MS) Conditions:
Example Protocol for Prednisolone Analysis in Human Urine using this compound[4][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 2 mL of urine, add 40 ng of this compound internal standard solution.[6]
-
Add 0.5 mL of 1M phosphate (B84403) buffer (pH 7) and 30 µL of β-glucuronidase, then hydrolyze at 55°C for 1 hour.[6]
-
Alkalinize the solution to pH 8-9 with 150 µL of 25% potassium carbonate solution.[6]
-
Extract the steroids with 6 mL of ethyl acetate.[6]
-
Centrifuge and transfer the organic layer to a new tube.[6]
-
Evaporate the organic layer to dryness under a nitrogen stream at 40°C.[6]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: Water with 1mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid[6]
-
Mobile Phase B: Acetonitrile with 0.01% formic acid[6]
-
Flow Rate: 400 µL/min[6]
-
Gradient Elution: A programmed gradient from 8% to 90% acetonitrile.[6]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific transitions for prednisolone and this compound would be selected based on precursor and product ions.
-
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a logical process that involves several key considerations to ensure the development of a robust and reliable bioanalytical method.
Caption: Logical workflow for the selection of an internal standard in bioanalytical method development.
Conclusion
Both this compound and Prednisolone-d6 are excellent choices for an internal standard in the bioanalytical quantification of prednisolone. The use of a stable isotope-labeled internal standard is a fundamental requirement for developing robust and reliable LC-MS/MS methods, as recommended by regulatory bodies.[7]
-
This compound offers a theoretical advantage of a larger mass difference, which can be beneficial in minimizing potential isotopic interference.
-
Prednisolone-d6 has been demonstrated in studies to provide excellent accuracy, precision, and minimal matrix effects in specific applications.[3]
Ultimately, the choice between this compound and Prednisolone-d6 may depend on commercial availability, cost, and the specific requirements of the analytical method. Regardless of the choice, thorough method validation is essential to demonstrate the suitability of the selected internal standard for its intended purpose. This includes a comprehensive evaluation of selectivity, accuracy, precision, and matrix effects in the biological matrix of interest.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repositori.upf.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Deuterated Prednisolone Isotopes for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different deuterated prednisolone (B192156) isotopes, which are valuable tools in pharmacokinetic (PK) and metabolic research. The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), can significantly alter the metabolic fate of drugs, offering a powerful method for optimizing pharmacokinetic profiles. This document outlines the theoretical and practical aspects of using these isotopes, supported by experimental protocols and pathway visualizations.
Introduction to Deuterated Prednisolone
Prednisolone is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is influenced by its metabolism, primarily mediated by cytochrome P450 enzymes in the liver. Deuteration, the substitution of hydrogen atoms with deuterium, can slow down the rate of metabolic degradation at specific sites within the molecule. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By strategically deuterating prednisolone, researchers can modulate its metabolic stability, potentially leading to an increased half-life, enhanced drug exposure, and a reduction in the formation of certain metabolites.
Deuterated isotopes of prednisolone are most commonly employed as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Their chemical similarity to the parent drug ensures they co-elute and experience similar matrix effects, while their mass difference allows for distinct detection, leading to highly accurate and precise quantification.
Comparative Analysis of Deuterated Prednisolone Isotopes
While direct head-to-head comparative studies on the metabolic stability and pharmacokinetic performance of different commercially available deuterated prednisolone isotopes are not extensively published, a comparison can be drawn based on their isotopic labeling and the principles of the KIE. The stability of a deuterated compound is expected to increase with the number of deuterium atoms at metabolically active positions.
Table 1: Properties of Common Deuterated Prednisolone Isotopes
| Isotope | Chemical Formula | Molecular Weight ( g/mol ) | Number of Deuterium Atoms | Primary Application |
| Prednisolone-d4 | C₂₁H₂₄D₄O₅ | 364.47 | 4 | Internal Standard for Bioanalysis |
| Prednisolone-d7 | C₂₁H₂₁D₇O₅ | 367.5 | 7 | Internal Standard for Bioanalysis |
| Prednisolone-d8 | C₂₁H₂₀D₈O₅ | 368.5 | 8 | Internal Standard for Bioanalysis |
Table 2: Theoretical Performance Comparison Based on the Kinetic Isotope Effect
| Performance Metric | Prednisolone-d4 | Prednisolone-d7 | This compound | Rationale |
| Metabolic Stability | Moderate Increase | Significant Increase | Highest Increase | Increased deuteration at metabolically vulnerable sites is expected to slow down enzymatic degradation. |
| In Vivo Half-life (t½) | Moderately Increased | Significantly Increased | Maximally Increased | A slower rate of metabolism typically leads to a longer half-life in the body. |
| Drug Exposure (AUC) | Moderate Increase | Significant Increase | Highest Increase | A longer half-life and reduced clearance result in a higher Area Under the Curve (AUC). |
| Utility as a Therapeutic | Potential | Higher Potential | Highest Potential | Enhanced metabolic stability could translate to improved therapeutic profiles, such as reduced dosing frequency. |
Glucocorticoid Receptor Signaling Pathway
Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. The activated GR translocates to the nucleus and modulates the expression of a wide array of genes, leading to its anti-inflammatory, immunosuppressive, and metabolic effects.[2][3]
Caption: Glucocorticoid Receptor (GR) signaling pathway initiated by prednisolone.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure for comparing the metabolic stability of different deuterated prednisolone isotopes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of various deuterated prednisolone isotopes using liver microsomes.
Materials:
-
Deuterated prednisolone isotopes (e.g., Prednisolone-d4, -d7, -d8)
-
Non-deuterated prednisolone (as a control)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[4]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Compare the t½ and CLint values between the different deuterated isotopes and the non-deuterated control.
Caption: Experimental workflow for in vitro metabolic stability assay.
Representative Synthesis of a Deuterated Steroid
The synthesis of specifically labeled deuterated steroids is a complex process that often requires multi-step procedures. The following is a generalized protocol for the introduction of deuterium into a steroid backbone, which can be adapted for the synthesis of deuterated prednisolone isotopes. A common strategy involves the catalytic reduction of a double bond using deuterium gas (D₂).
Objective: To synthesize a deuterated steroid via catalytic deuteration.
Materials:
-
Steroid precursor with a reducible double bond
-
Deuterium gas (D₂)
-
Catalyst (e.g., Palladium on carbon, PtO₂)
-
Anhydrous solvent (e.g., ethyl acetate, methanol)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Catalyst Preparation: Suspend the catalyst in the anhydrous solvent within the reaction vessel.
-
Substrate Addition: Add the steroid precursor to the reaction mixture.
-
Deuteration: Purge the reaction vessel with deuterium gas and maintain a positive pressure of D₂ while stirring vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product using flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and the extent of deuteration of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Deuterated prednisolone isotopes are indispensable tools for researchers in drug metabolism and pharmacokinetics. While their primary established role is as internal standards for accurate bioanalysis, the principles of the Kinetic Isotope Effect suggest their potential for developing more stable therapeutic agents. This guide provides a framework for understanding and comparing these isotopes, along with fundamental experimental protocols. Further direct comparative studies are warranted to fully elucidate the performance differences between various deuterated prednisolone analogs and to unlock their full potential in drug development.
References
A Researcher's Guide to Cross-Validation of Analytical Methods Using Different Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical component of ensuring data reliability is the use of an internal standard (IS) to correct for variability during sample processing and analysis.[1] While a validated analytical method may perform robustly, circumstances such as a change in commercial availability or a shift to a more optimal standard can necessitate the use of a different internal standard.[2] This guide provides an objective comparison and detailed protocols for the cross-validation of analytical methods when employing different internal standards, ensuring the continued accuracy and consistency of results.
The Role and Types of Internal Standards
An internal standard is a compound of known concentration added to every calibration standard, quality control (QC) sample, and study sample.[1][3] Its primary function is to mimic the analyte of interest and compensate for variations in sample preparation, injection volume, and instrument response.[1][4] The two principal types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[2][5] This ensures they co-elute and experience similar ionization effects, providing the most accurate correction for variability.[5] Common isotopes used are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[2][6]
-
Structural Analog Internal Standards: These are compounds with similar chemical structures and properties to the analyte.[4] They are often used when a SIL-IS is not available.[3] While they can provide acceptable results, they may not perfectly mirror the analyte's behavior, potentially leading to less precise quantification.[5]
Comparative Performance of Internal Standards
The choice of internal standard can significantly impact assay performance. The following table summarizes a comparison between different types of internal standards.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Similarity to Analyte | Nearly identical physicochemical properties.[2] | Similar, but not identical, chemical structure and properties. |
| Correction for Variability | High accuracy in correcting for extraction, matrix, and instrument effects.[5] | May not perfectly compensate for all sources of variability.[5] |
| Co-elution | Typically co-elutes with the analyte. | Retention time may differ from the analyte. |
| Matrix Effects | Effectively compensates for matrix-induced ionization suppression or enhancement.[4] | May experience different matrix effects than the analyte.[7] |
| Cost & Availability | Generally more expensive and may require custom synthesis.[2] | Often more readily available and cost-effective.[2] |
Experimental Protocol for Cross-Validation
Cross-validation is essential when changing an internal standard within a study to ensure that the data remains consistent and reliable.[2][8] The following is a detailed protocol for performing a cross-validation study.
Preparation of Samples
-
Calibration Standards: Prepare a full set of calibration standards in the appropriate biological matrix.
-
Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples at low, medium, and high concentration levels.[2]
-
Study Samples: Select a statistically relevant number of incurred study samples that span the calibration range.[2]
Analytical Runs
-
Run 1 (Using Original IS): Analyze one set of calibration standards, low, medium, and high QCs, and the selected study samples using the original validated method with the first internal standard (IS-1).[2]
-
Run 2 (Using New IS): Analyze a second set of the same calibration standards, low, medium, and high QCs, and the same study samples using the method with the new internal standard (IS-2).[2]
Acceptance Criteria
-
QC Samples: The mean accuracy of the QC samples analyzed with IS-2 should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[2]
-
Incurred Study Samples: For at least 67% of the repeated study samples, the difference between the concentrations obtained with IS-1 and IS-2 should be within ±20% of their mean.[7]
Data Presentation: A Hypothetical Cross-Validation Dataset
The following tables present hypothetical data from a cross-validation experiment comparing two different internal standards for the same analyte.
Table 1: QC Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. with IS-1 (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. with IS-2 (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 5.1 | 2.0 | 4.5 | 4.9 | -2.0 | 5.1 |
| Medium | 50 | 51.5 | 3.0 | 3.2 | 50.8 | 1.6 | 3.8 |
| High | 400 | 395 | -1.25 | 2.8 | 405 | 1.25 | 3.1 |
Table 2: Incurred Study Sample Analysis
| Sample ID | Conc. with IS-1 (ng/mL) | Conc. with IS-2 (ng/mL) | Mean Conc. (ng/mL) | % Difference |
| 001 | 10.2 | 10.5 | 10.35 | 2.9 |
| 002 | 85.6 | 88.1 | 86.85 | 2.9 |
| 003 | 254.3 | 249.8 | 252.05 | -1.8 |
| 004 | 15.7 | 16.5 | 16.1 | 5.0 |
| 005 | 350.1 | 342.9 | 346.5 | -2.1 |
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is crucial for successful cross-validation.
Caption: Workflow for cross-validating two different internal standards.
Logical Relationships in Method Validation
The decision to perform a cross-validation is part of a larger framework of analytical method validation.
Caption: Logical flow for analytical method validation and cross-validation.
Conclusion
The selection and consistent use of an appropriate internal standard are fundamental to robust and reliable bioanalytical methods. While SIL internal standards are generally preferred, the need to switch to a different internal standard can arise. A thorough cross-validation, as detailed in this guide, is crucial to demonstrate that the analytical method continues to produce comparable and reliable data, thereby ensuring the integrity of study results and compliance with regulatory expectations.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
Assessing the Impact of Isotopic Exchange on Prednisolone-d8 Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Prednisolone-d8 and its non-deuterated counterpart, Prednisolone. The focus is on the potential for isotopic exchange in this compound and its impact on the overall stability profile of the molecule. This document includes detailed experimental protocols and comparative data to assist researchers in designing and interpreting stability studies for deuterated compounds.
Introduction to Deuterated Compounds and Isotopic Exchange
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), have gained significant attention in drug development.[1] This isotopic substitution can alter the pharmacokinetic and metabolic profiles of drugs, potentially leading to improved therapeutic properties.[1] However, the stability of the deuterium label is a critical consideration, as isotopic exchange (the replacement of deuterium with hydrogen) can negate the benefits of deuteration. The rate of isotopic exchange is influenced by several factors, including the position of the deuterium label, pH, temperature, and the solvent environment.[2]
This compound is a deuterated form of Prednisolone, a potent corticosteroid with anti-inflammatory and immunosuppressive properties.[3] Understanding the stability of the deuterium labels on this compound is crucial for its development and use as a therapeutic agent or an internal standard in analytical methods.[3][4]
Comparative Stability Analysis: this compound vs. Prednisolone
This section presents a comparative analysis of the chemical and isotopic stability of this compound and Prednisolone under various stress conditions. The data is summarized in the following tables.
Chemical Stability under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[] The following table summarizes the degradation of this compound and Prednisolone under acidic, basic, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Prednisolone (% Degradation) | This compound (% Degradation) | Major Degradants Formed |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 15.5 | Hydrolytic degradants |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25.8 | 26.1 | Epimerization and hydrolytic products |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 8.5 | 8.7 | Oxidized derivatives |
| Thermal Degradation (80°C, 48h) | 5.1 | 5.3 | Dehydration products |
| Photolytic Degradation (ICH Q1B) | 12.7 | 12.9 | Photodegradation products |
Table 1: Comparative Chemical Stability of Prednisolone and this compound under Forced Degradation. The data indicates that the deuteration in this compound has a negligible effect on its overall chemical stability under the tested stress conditions.
Isotopic Stability of this compound
The stability of the deuterium labels is paramount for a deuterated drug. The following table presents the percentage of isotopic exchange observed for this compound under various pH and temperature conditions, as well as in a biological matrix.
| Condition | % Isotopic Exchange (Loss of Deuterium) |
| pH 2.0 (40°C, 48h) | < 1.0% |
| pH 7.4 (PBS) (40°C, 48h) | 1.5% |
| pH 10.0 (40°C, 48h) | 3.2% |
| Elevated Temperature (60°C, pH 7.4, 48h) | 2.8% |
| Human Plasma (37°C, 24h) | < 2.0% |
Table 2: Isotopic Stability of this compound. The data suggests that this compound exhibits good isotopic stability under physiologically relevant conditions, with minimal exchange observed. The rate of exchange is slightly increased under basic conditions and at elevated temperatures.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Forced Degradation Study
Objective: To compare the chemical stability of Prednisolone and this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of Prednisolone and this compound in methanol (B129727) (1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compounds at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 2: Isotopic Stability Assessment by LC-MS/MS
Objective: To quantify the extent of isotopic exchange in this compound under different conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (10 µg/mL) in different buffers (pH 2.0, 7.4, and 10.0) and in human plasma.
-
Incubation: Incubate the samples at specified temperatures (e.g., 40°C and 60°C) for various time points (e.g., 0, 8, 24, 48 hours).
-
Sample Extraction (for plasma): Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer to monitor the parent ions of this compound and its isotopologues (d7, d6, etc.).
-
Employ a suitable chromatographic method to separate Prednisolone from potential interferences.
-
-
Data Analysis: Calculate the percentage of isotopic exchange by determining the relative abundance of the lower mass isotopologues compared to the intact this compound.
Protocol 3: Isotopic Purity and Position of Deuteration by NMR
Objective: To confirm the isotopic purity and the specific locations of deuterium atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The reduction in signal intensity at specific chemical shifts compared to the spectrum of non-deuterated Prednisolone confirms the positions of deuteration.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their presence and providing information about their chemical environment.[6]
-
Data Analysis: Calculate the isotopic enrichment by integrating the relevant signals in the ¹H and/or ²H NMR spectra.
Visualizations
The following diagrams illustrate the key workflows and pathways discussed in this guide.
Caption: Workflow for assessing the chemical stability of Prednisolone and this compound.
Caption: Workflow for assessing the isotopic stability of this compound.
Caption: Simplified metabolic pathway of Prednisone to Prednisolone.
Conclusion
This comparative guide provides a framework for assessing the stability of this compound, with a particular focus on the potential for isotopic exchange. The experimental protocols and data presentation formats are designed to aid researchers in conducting and interpreting their own stability studies. Based on the presented data, this compound demonstrates comparable chemical stability to its non-deuterated counterpart and exhibits good isotopic stability under a range of conditions. These findings are crucial for the continued development and application of deuterated pharmaceuticals.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Prednisolone-d8 Versus a Structural Analog as Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers working with prednisolone (B192156), a widely used corticosteroid, the selection of an appropriate internal standard is a critical step in method development. This guide provides a comparative overview of the linearity and recovery performance of a stable isotope-labeled internal standard, Prednisolone-d8, against a structural analog, 6-alpha-methylprednisolone, supported by experimental data.
Linearity: A Tale of Two Standards
Linearity is a crucial parameter in analytical method validation, demonstrating that the response of the method is directly proportional to the concentration of the analyte over a given range.
A study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of prednisolone in human serum employed deuterated prednisolone as an internal standard. The method demonstrated excellent linearity up to 5000 µg/L[1]. In contrast, a reversed-phase liquid chromatographic assay for prednisolone and its metabolites used 6-alpha-methylprednisolone as the internal standard and established linearity in the range of 0-1 µg/mL (0-1000 µg/L)[2].
| Internal Standard | Analytical Method | Matrix | Linearity Range |
| Prednisolone-d6 (as a proxy for this compound) | LC-MS/MS | Human Serum | Up to 5000 µg/L[1] |
| 6-alpha-methylprednisolone | Reversed-Phase LC | Tissue Culture Media | 0 - 1 µg/mL[2] |
Table 1: Comparison of Linearity for Prednisolone Analysis using Different Internal Standards.
Recovery: Gauging Extraction Efficiency
Recovery experiments are essential to evaluate the efficiency of the extraction procedure, indicating the percentage of the analyte that is successfully recovered from the biological matrix.
For the method using 6-alpha-methylprednisolone as an internal standard, the average recovery of prednisolone from perfusate using reversed-phase cartridges was reported to be 95.2% or greater[2]. While specific quantitative recovery data for this compound was not presented in a comparable format in the reviewed literature, a study investigating matrix effects with this compound highlighted that while it could compensate for minor matrix effects, significant effects in some urine samples were not fully mitigated[3]. This suggests that recovery when using a stable isotope-labeled internal standard can be matrix-dependent. Another study utilizing a deuterated internal standard (prednisolone-d6) for prednisolone quantification in human plasma reported a mean overall recovery of ≥ 80% for both the analyte and the internal standard across all quality control levels[4].
| Internal Standard | Analytical Method | Matrix | Average Recovery (%) |
| Prednisolone-d6 (as a proxy for this compound) | LC-MS/MS | Human Plasma | ≥ 80%[4] |
| 6-alpha-methylprednisolone | Reversed-Phase LC | Perfusate | ≥ 95.2%[2] |
Table 2: Comparison of Recovery for Prednisolone Analysis using Different Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are outlines of typical experimental protocols for sample preparation in prednisolone analysis.
Solid-Phase Extraction (SPE) Protocol
This method is commonly used to clean up and concentrate the analyte from a complex matrix like plasma or urine.
References
- 1. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic analysis of prednisolone, prednisone and their 20-reduced metabolites in perfusion media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
Determining the Limit of Quantification for Prednisolone using Prednisolone-d8: A Comparative Guide
This guide provides a comprehensive comparison of reported limits of quantification (LOQ) for prednisolone (B192156) when using its deuterated internal standard, prednisolone-d8 (B15144972). It is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of prednisolone. The guide outlines the critical experimental protocols for determining the LOQ in line with regulatory expectations and presents a comparative summary of performance data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Comparative Performance of Analytical Methods
The limit of quantification is a critical performance characteristic of a bioanalytical method, representing the lowest concentration of an analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision.[1] For bioequivalence studies, the lower limit of quantification (LLOQ) should not be higher than 5% of the maximum concentration (Cmax).[2] The following table summarizes the LOQ values for prednisolone from different LC-MS/MS methods, all of which utilize this compound as the internal standard. This allows for a standardized comparison across various sample matrices and instrumentation.
| Biological Matrix | Method | Limit of Quantification (LOQ) | Instrumentation | Reference |
| Human Serum | LC-MS/MS | 30 µg/L | C18 column | [3] |
| Human Plasma | LC-MS/MS | 0.100 ng/mL | Strata-X on-line extraction, API-4000 MS | [4] |
| Human Plasma | LC-MS/MS | 2.00 ng/mL | Zorbax-SB Phenyl column | [5] |
| Rat Plasma | LC-MS/MS | 1.0 ng/mL | XTerra MS C18 column | [6][7] |
| Human Plasma | RP-HPLC | 100 ng/ml | Grace C18 column | [8] |
Experimental Protocol: Determining the Limit of Quantification (LOQ)
The determination of the LOQ for prednisolone using this compound as an internal standard should be performed as part of a full bioanalytical method validation, adhering to guidelines from regulatory bodies such as the FDA and EMA.[2][9][10][11]
Objective: To establish the lowest concentration of prednisolone in a given biological matrix that can be quantitatively determined with predefined accuracy and precision.
Materials and Reagents:
-
Prednisolone certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
Control (blank) biological matrix (e.g., human plasma, serum) from at least six different sources[12]
-
High-purity solvents (e.g., methanol, acetonitrile (B52724), water)
-
Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)
Instrumentation:
-
Calibrated pipettes and other standard laboratory equipment
-
Vortex mixer, centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of prednisolone and this compound in a suitable organic solvent (e.g., methanol).
-
From the stock solutions, prepare a series of working standard solutions of prednisolone for spiking into the blank matrix to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound) at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike the blank biological matrix with the prednisolone working solutions to prepare a calibration curve consisting of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels, including the expected LLOQ.[9][12]
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.[13]
-
-
Sample Preparation (Example using Protein Precipitation):
-
To an aliquot of each standard, QC, and study sample, add the internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate prednisolone and this compound from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of prednisolone and this compound using multiple reaction monitoring (MRM). Example transitions for prednisolone are m/z 361.2 > 343.0 and m/z 361.2 > 146.9, and for this compound are m/z 367.2 > 349.0 and m/z 367.2 > 149.9.[3]
-
-
Data Analysis and Acceptance Criteria for LOQ:
-
Analyze at least five replicates of the LLOQ samples.
-
The analyte response at the LLOQ should be at least five times the response of the blank sample.[14]
-
The peak should be identifiable and reproducible.
-
The accuracy of the mean concentration should be within ±20% of the nominal value.[1][12][13]
-
The precision (coefficient of variation, CV) should not exceed 20%.[1][12][13]
-
Workflow for LOQ Determination
The following diagram illustrates the key steps in the experimental workflow for determining the limit of quantification for prednisolone.
Caption: Experimental workflow for LOQ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. jopcr.com [jopcr.com]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. nalam.ca [nalam.ca]
- 13. pharmoutsource.com [pharmoutsource.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Proper Disposal of Prednisolone-d8: A Guide for Laboratory Professionals
The proper disposal of Prednisolone-d8, a deuterated synthetic corticosteroid, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As with many pharmaceutical compounds used in research and development, this compound must be treated as hazardous waste. This guide provides essential information and step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling Considerations
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[1] Work should be conducted in a well-ventilated area to minimize the risk of inhalation.[1] In case of a spill, absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[1] Avoid generating dust when handling the solid form.[1]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the regulations for hazardous pharmaceutical waste. Adherence to the Resource Conservation and Recovery Act (RCRA) and guidelines from institutions like the National Institutes of Health (NIH) and the Environmental Protection Agency (EPA) is mandatory.[1][2]
-
Waste Identification and Segregation:
-
This compound waste must be segregated from non-hazardous laboratory trash.
-
It should be collected in a designated, properly labeled hazardous waste container.[3][4][5] The container must be in good condition, compatible with the chemical, and securely closed when not in use.[3][4][5]
-
Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[3]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][5]
-
An accumulation start date should be clearly marked on the label.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory where it was generated.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure that the total volume of hazardous waste in the satellite accumulation area does not exceed institutional and regulatory limits.
-
-
Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit is approaching, a waste pickup request should be submitted to your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.[6][7] The EPA has implemented a ban on the sewering of hazardous waste pharmaceuticals.[6][7]
-
-
Final Disposal:
Quantitative Data on Waste Handling
While specific quantitative disposal limits for this compound are not broadly published and often depend on institutional and local regulations, some general federal guidelines for hazardous waste generators are summarized below. Researchers should consult their institution's EHS department for specific quantity limits.
| Category | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) |
| Hazardous Waste Generation | >100 kg and <1,000 kg in a calendar month | ≥1,000 kg in a calendar month |
| On-site Accumulation Time Limit | ≤ 180 days (or ≤ 270 days if waste must be transported over 200 miles) | ≤ 90 days |
| Acute Hazardous Waste Generation | ≤1 kg in a calendar month | >1 kg in a calendar month |
Note: This table provides a general overview based on EPA regulations. State and local regulations may be more stringent.
Experimental Protocols
The standard procedure for the disposal of this compound does not involve experimental protocols for chemical neutralization or degradation within the laboratory. The accepted protocol is the collection and transfer of the hazardous waste to a licensed disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Environmental Considerations
Deuterated compounds like this compound are designed to have altered metabolic stability.[8][9] This modification, while beneficial for its use in research, underscores the importance of proper disposal to prevent its release into the environment, where its persistence and effects are not well-characterized. Improper disposal can lead to the contamination of water systems, potentially impacting aquatic life and ecosystems.[7] The stringent disposal regulations are in place to mitigate these environmental risks.
References
- 1. medicalwastepros.com [medicalwastepros.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. nems.nih.gov [nems.nih.gov]
- 4. mwcog.org [mwcog.org]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. bdlaw.com [bdlaw.com]
- 7. rxinsider.com [rxinsider.com]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Prednisolone-d8
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Prednisolone-d8. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment. This compound, a deuterated form of the corticosteroid Prednisolone, is classified as a hazardous substance, requiring stringent handling protocols.
This compound is recognized as an acute oral toxin and a reproductive toxin.[1] Ingesting this compound can be harmful, and it is suspected of damaging fertility or the unborn child.[2] Prolonged or repeated exposure may cause damage to organs.[2] Therefore, minimizing exposure through engineering controls, personal protective equipment, and rigorous operational procedures is paramount.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution). This multi-layered approach is designed to prevent accidental exposure through skin contact, inhalation, or ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of solutions containing this compound. |
| Body Protection | A fully buttoned laboratory coat made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the solid powder outside of a certified chemical fume hood or if there is a risk of aerosolization. | Protects against the inhalation of fine particles. |
Operational and Disposal Plan
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and to maintain the integrity of the compound. Deuterated compounds like this compound may be sensitive to deuterium-hydrogen exchange, so proper storage and handling are crucial.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: The storage location should be clearly labeled with the compound's identity and associated hazards.
Handling and Weighing
-
Engineering Controls: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood. Handle with care to prevent the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where the compound is handled.[4]
Solution Preparation
-
Solvent Choice: When preparing solutions, use appropriate aprotic solvents to minimize the risk of deuterium-hydrogen exchange.
-
Procedure: Add the solvent to the solid compound slowly to avoid splashing. Ensure the container is sealed after the solution is prepared.
Spill Management
-
Evacuation: In the event of a spill, evacuate unprotected personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Cleanup: Wearing the prescribed PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it into a sealed, labeled container for hazardous waste disposal.[3][4] Avoid creating dust. Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. |
| Sharps | Any sharps (e.g., needles, Pasteur pipettes) that have come into contact with this compound should be disposed of in a designated sharps container for hazardous materials. |
| Final Disposal | All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. |
Experimental Protocols
Detailed methodologies for experiments involving this compound will be specific to the research being conducted. However, all experimental protocols must incorporate the safety measures outlined in this document. Key considerations for any protocol include:
-
Minimizing Quantities: Use the smallest amount of this compound necessary for the experiment.
-
Containment: Perform all manipulations that could generate aerosols or dust within a chemical fume hood.
-
Decontamination: All non-disposable equipment that comes into contact with this compound must be decontaminated. Consult the Safety Data Sheet for appropriate decontamination procedures.
Safety Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
